molecular formula C24H20INO4 B557883 Fmoc-Phe(4-I)-OH CAS No. 82565-68-2

Fmoc-Phe(4-I)-OH

Número de catálogo: B557883
Número CAS: 82565-68-2
Peso molecular: 513.3 g/mol
Clave InChI: LXOXXTQKKRJNNB-QFIPXVFZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Fmoc-Phe(4-I)-OH, also known as this compound, is a useful research compound. Its molecular formula is C24H20INO4 and its molecular weight is 513.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-iodophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20INO4/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXOXXTQKKRJNNB-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375792
Record name Fmoc-4-iodo-L-phenylalanine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

513.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82565-68-2
Record name Fmoc-4-iodo-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-iodophenyl)propanoic acid
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Foundational & Exploratory

An In-depth Technical Guide to Fmoc-4-iodo-L-phenylalanine: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fmoc-4-iodo-L-phenylalanine is a synthetically modified amino acid that serves as a crucial building block in peptide synthesis and drug discovery. Its unique chemical properties, particularly the presence of an iodine atom on the phenyl ring, offer versatile functionalities for advanced biochemical and therapeutic applications. This guide provides a comprehensive overview of its properties, experimental protocols for its use, and its role in the development of novel peptides.

Core Properties of Fmoc-4-iodo-L-phenylalanine

Fmoc-4-iodo-L-phenylalanine is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group, which is fundamental for its application in solid-phase peptide synthesis (SPPS).[1][2] The iodine atom at the fourth position of the phenyl ring provides a reactive site for various chemical modifications.[1][3]

Table 1: Physicochemical Properties of Fmoc-4-iodo-L-phenylalanine

PropertyValueReferences
CAS Number 82565-68-2[4][5]
Molecular Formula C₂₄H₂₀INO₄[4][5]
Molecular Weight 513.32 g/mol [5]
Appearance White to off-white powder[6]
Melting Point 213-217 °C[6]
Purity ≥95% (HPLC)[6]
Solubility Soluble in DMF, NMP, and other common organic solvents for peptide synthesis.
Storage 2-8°C[5]
Key Applications in Research and Development

The unique structure of Fmoc-4-iodo-L-phenylalanine makes it a valuable tool in several areas of scientific research:

  • Solid-Phase Peptide Synthesis (SPPS): It is a fundamental building block for introducing 4-iodophenylalanine into peptide sequences.[1][2] The Fmoc group provides a temporary protection of the amino group, allowing for the sequential addition of amino acids to a growing peptide chain on a solid support.[2]

  • Medicinal Chemistry and Drug Development: The incorporation of 4-iodophenylalanine can enhance the biological activity and specificity of peptides.[1] The iodine atom can also serve as a heavy atom for X-ray crystallography studies, aiding in the determination of peptide and protein structures.[7]

  • Bioconjugation and Labeling: The iodine atom acts as a versatile chemical handle for post-synthetic modifications.[1][3] This allows for the attachment of various molecules, including fluorescent dyes, radiolabels, and other bioactive moieties.[1][3]

  • Synthesis of Phosphotyrosine Mimetics: Fmoc-4-iodo-L-phenylalanine is a precursor in the synthesis of non-hydrolyzable phosphotyrosine analogs, which are crucial tools for studying signal transduction pathways.[4][8]

  • Radiolabeling for Imaging: The iodine can be exchanged with radioactive iodine isotopes (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I) to create radiolabeled peptides for in vivo imaging techniques such as Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).[3][9]

Experimental Protocols

Incorporation of Fmoc-4-iodo-L-phenylalanine into a Peptide using Fmoc-SPPS

This protocol outlines the manual solid-phase synthesis of a peptide containing a 4-iodophenylalanine residue.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-4-iodo-L-phenylalanine

  • Other required Fmoc-protected amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

  • 20% (v/v) piperidine (B6355638) in N,N-Dimethylformamide (DMF)

  • DMF, Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Solid-phase synthesis vessel

  • Shaker

Methodology:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin.

    • Shake for 5 minutes. Drain.

    • Repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-4-iodo-L-phenylalanine (3 eq.), OxymaPure® (3 eq.) in DMF.

    • Add DIC (3 eq.) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake for 2 hours at room temperature.

    • Perform a Kaiser test to confirm complete coupling. If the test is positive (blue beads), repeat the coupling step.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the TFA cleavage cocktail to the resin.

    • Shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow start Start: Fmoc-Resin swell 1. Resin Swelling (DMF) start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF/DCM) deprotect->wash1 couple 3. Amino Acid Coupling (Fmoc-4-I-Phe, DIC, Oxyma) wash1->couple wash2 Wash (DMF/DCM) couple->wash2 repeat Repeat for next Amino Acid wash2->repeat repeat->deprotect Yes final_deprotect Final Fmoc Deprotection repeat->final_deprotect No cleave 4. Cleavage (TFA Cocktail) final_deprotect->cleave precipitate 5. Precipitation (Cold Ether) cleave->precipitate purify 6. Purification (RP-HPLC) precipitate->purify end Pure Peptide purify->end

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating Fmoc-4-iodo-L-phenylalanine.

Post-Synthetic Modification: Suzuki-Miyaura Cross-Coupling

This protocol describes the on-resin Suzuki-Miyaura cross-coupling of a peptide containing 4-iodophenylalanine with an arylboronic acid.

Materials:

  • Peptide-resin containing 4-iodophenylalanine

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., DMF/water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Methodology:

  • Resin Preparation: Swell the peptide-resin in the reaction solvent within a flask equipped with a condenser and under an inert atmosphere.

  • Reagent Addition:

    • Add the arylboronic acid (5-10 eq.).

    • Add the base (5-10 eq.).

    • Add the palladium catalyst (0.1-0.2 eq.).

  • Reaction: Heat the mixture at 60-80°C for 12-24 hours with stirring.

  • Washing:

    • Cool the reaction mixture to room temperature.

    • Drain the solvent and wash the resin extensively with DMF, water, DMF, and DCM to remove excess reagents and catalyst.

  • Cleavage and Purification: Cleave the modified peptide from the resin and purify it as described in the SPPS protocol (steps 7 and 8).

Suzuki_Coupling start Start: Peptide-Resin (with 4-I-Phe) reaction Suzuki-Miyaura Reaction (DMF/H₂O, 60-80°C, Inert Atm.) start->reaction reagents Reagents: - Arylboronic Acid - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) reagents->reaction wash Washing (DMF, H₂O, DCM) reaction->wash cleave Cleavage & Purification wash->cleave end Final Biaryl Peptide cleave->end

Caption: Key steps for on-resin Suzuki-Miyaura cross-coupling of a 4-iodophenylalanine-containing peptide.

Radiolabeling of a 4-Iodophenylalanine-Containing Peptide

This protocol provides a general method for the radioiodination of a peptide containing 4-iodophenylalanine via isotopic exchange.

Materials:

  • Purified peptide containing 4-iodophenylalanine

  • Radioactive iodine source (e.g., Na[¹²⁵I])

  • Oxidizing agent (e.g., Chloramine-T)

  • Quenching agent (e.g., sodium metabisulfite)

  • Phosphate (B84403) buffer (pH 7.4)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Methodology:

  • Reaction Setup: In a shielded vial, dissolve the peptide in the phosphate buffer.

  • Radioiodination:

    • Add the Na[¹²⁵I] solution to the peptide solution.

    • Initiate the reaction by adding a fresh solution of Chloramine-T.

    • Allow the reaction to proceed for 1-2 minutes at room temperature.

  • Quenching: Stop the reaction by adding an excess of sodium metabisulfite (B1197395) solution.

  • Purification:

    • Purify the radiolabeled peptide from unreacted iodine and other reagents using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).

    • Collect fractions and measure the radioactivity to identify the peptide-containing fractions.

  • Quality Control: Analyze the purity and specific activity of the radiolabeled peptide using techniques like radio-HPLC.

Radiolabeling_Workflow peptide Peptide with 4-I-Phe reaction Radioiodination (Phosphate Buffer, RT) peptide->reaction reagents Na[¹²⁵I] + Chloramine-T reagents->reaction quench Quenching (Sodium Metabisulfite) reaction->quench purify Purification (Size Exclusion Chromatography) quench->purify product Radiolabeled Peptide purify->product

Caption: General workflow for the radioiodination of a peptide containing 4-iodophenylalanine.

Conclusion

Fmoc-4-iodo-L-phenylalanine is a powerful and versatile building block for the synthesis of complex peptides with tailored properties. Its utility in SPPS, coupled with the reactivity of the iodine atom for post-synthetic modifications, opens up a wide range of possibilities for developing novel therapeutics, diagnostic agents, and research tools. The detailed protocols provided in this guide serve as a starting point for researchers to harness the full potential of this unique amino acid derivative in their scientific endeavors.

References

An In-Depth Technical Guide to the Synthesis and Purification of Fmoc-Phe(4-I)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Phe(4-I)-OH, or N-α-(9-Fluorenylmethoxycarbonyl)-4-iodo-L-phenylalanine, is a pivotal building block in modern peptide synthesis and drug discovery. The incorporation of an iodine atom onto the phenyl ring of phenylalanine offers a versatile handle for a variety of chemical modifications, making it an invaluable tool for creating peptides with unique properties. This technical guide provides a comprehensive overview of the synthesis and purification of this compound, including detailed experimental protocols, quantitative data, and workflow visualizations to support researchers in their endeavors. The presence of the iodine atom facilitates applications such as radiolabeling for imaging studies and serves as a reactive site for cross-coupling reactions like Suzuki and Heck couplings, allowing for the introduction of diverse functionalities.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for the characterization and quality control of the synthesized compound.

PropertyValueReference
CAS Number 82565-68-2[3]
Molecular Formula C₂₄H₂₀INO₄[1]
Molecular Weight 513.32 g/mol
Appearance White to off-white solid/powder[4]
Purity (HPLC) ≥97.0% to ≥99%[3][4]
Melting Point 173 - 177 °C[4]
Optical Rotation [α]D -14° to -16° (c=1 in DMF)
Storage Temperature 2-8°C[3]

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-protection of the free amino acid, 4-iodo-L-phenylalanine, with a 9-fluorenylmethoxycarbonyl (Fmoc) group. The most common methods employ either 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) as the protecting agent under basic conditions.

Synthesis Workflow

Synthesis_Workflow cluster_synthesis Synthesis of this compound start Start: 4-iodo-L-phenylalanine dissolution Dissolve in aqueous base (e.g., 10% Na₂CO₃) start->dissolution addition Add Fmoc-Cl or Fmoc-OSu in an organic solvent (e.g., dioxane) dissolution->addition reaction Stir at 0°C to room temperature addition->reaction workup Aqueous workup: - Dilute with water - Wash with ether reaction->workup acidification Acidify aqueous layer (e.g., with HCl to pH 2) workup->acidification precipitation Precipitate crude This compound acidification->precipitation filtration Filter and wash the solid precipitation->filtration drying Dry under vacuum filtration->drying end Crude this compound drying->end

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

This protocol is adapted from a general procedure for the Fmoc protection of amino acids.[5]

  • Dissolution of Amino Acid: Dissolve 4-iodo-L-phenylalanine (1.0 equivalent) in a 10% aqueous sodium carbonate solution or a mixture of dioxane and aqueous sodium bicarbonate.

  • Addition of Fmoc Reagent: Slowly add a solution of Fmoc-Cl or Fmoc-OSu (1.05 equivalents) in dioxane or acetone (B3395972) to the amino acid solution with vigorous stirring at 0-5°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours or overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Dilute the reaction mixture with water.

    • Wash the aqueous solution with diethyl ether to remove any unreacted Fmoc-Cl/Fmoc-OSu and byproducts.

  • Acidification and Precipitation:

    • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 with dilute hydrochloric acid.

    • A white precipitate of the crude this compound will form.

  • Isolation of Crude Product:

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with cold water until the filtrate is neutral.

    • Dry the crude product under vacuum.

Purification of this compound

Purification of the crude this compound is crucial to remove any unreacted starting materials and byproducts, ensuring high purity for subsequent applications in peptide synthesis. The most common method for purification is recrystallization.

Purification Workflow

Purification_Workflow cluster_purification Purification of this compound start_purification Crude this compound dissolve_hot Dissolve in a minimum amount of hot solvent system (e.g., Ethanol (B145695)/Water) start_purification->dissolve_hot cool_slowly Allow to cool slowly to room temperature dissolve_hot->cool_slowly crystallize_cold Further cool in an ice bath to promote crystallization cool_slowly->crystallize_cold filter_crystals Collect crystals by vacuum filtration crystallize_cold->filter_crystals wash_crystals Wash with a small amount of cold solvent filter_crystals->wash_crystals dry_crystals Dry the purified crystals under vacuum wash_crystals->dry_crystals end_purification Pure this compound dry_crystals->end_purification

Caption: Workflow for the purification of this compound by recrystallization.

Experimental Protocol: Recrystallization

A common and effective method for the purification of N-Fmoc-amino acids is recrystallization from an ethanol/water mixture.[6]

  • Solvent Preparation: Prepare a suitable solvent system, for example, a mixture of ethanol and water. The optimal ratio may need to be determined empirically.

  • Dissolution: Place the crude this compound in a flask and add a minimal amount of the hot solvent system until the solid is completely dissolved.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. Crystals should start to form.

    • To maximize the yield, the flask can be placed in an ice bath or refrigerator for a period of time to induce further crystallization.

  • Isolation of Pure Product:

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold solvent system to remove any remaining impurities.

    • Dry the pure this compound crystals under vacuum.

  • Quality Control: The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis and purification of this compound.

ParameterTypical Value
Reaction Yield (Crude) 80-95%
Purity after Recrystallization (HPLC) ≥97.0%
Expected Yield (Pure) 70-90%

Applications in Research and Drug Development

This compound is a valuable building block in solid-phase peptide synthesis (SPPS) for the development of novel peptide-based therapeutics.[2] The presence of the iodine atom allows for:

  • Radiolabeling: Introduction of radioactive iodine isotopes for use in diagnostic imaging and biodistribution studies.

  • Cross-Coupling Reactions: The iodo group serves as a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, enabling the synthesis of a wide array of phenylalanine analogs with modified side chains.[1]

  • Structural Probes: The heavy iodine atom can be used as a probe in X-ray crystallography to aid in structure determination.

Application Workflow

Application_Workflow cluster_application Applications of this compound in Peptide Synthesis start_application Pure this compound spps Solid-Phase Peptide Synthesis (SPPS) start_application->spps peptide Peptide containing Phe(4-I) residue spps->peptide radiolabeling Radiolabeling (e.g., with ¹²⁵I) peptide->radiolabeling cross_coupling Cross-Coupling Reactions (Suzuki, Heck, etc.) peptide->cross_coupling labeled_peptide Radiolabeled Peptide radiolabeling->labeled_peptide modified_peptide Modified Peptide with Novel Side-Chain cross_coupling->modified_peptide imaging_studies Diagnostic Imaging and Biodistribution labeled_peptide->imaging_studies drug_discovery Drug Discovery and Development modified_peptide->drug_discovery

Caption: Workflow illustrating the use of this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of this compound, a critical reagent for advanced peptide research and drug development. By following the outlined protocols and understanding the key quantitative parameters, researchers can confidently produce high-purity this compound for their synthetic needs. The versatility of the 4-iodo-phenylalanine residue opens up numerous possibilities for creating novel peptides with tailored biological activities and functions.

References

A Technical Guide to Fmoc-Phe(4-I)-OH: Synthesis, Applications, and Experimental Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N-α-(9-Fluorenylmethoxycarbonyl)-4-iodo-L-phenylalanine (Fmoc-Phe(4-I)-OH), a versatile synthetic amino acid crucial for advancements in peptide-based drug discovery and development. This document details its commercial availability, key chemical properties, and its application in sophisticated peptide synthesis and modification strategies. Furthermore, it offers detailed experimental protocols and visual workflows to aid researchers in its practical implementation.

Commercial Availability and Physicochemical Properties

This compound is readily available from a range of commercial suppliers, catering to both small-scale research and bulk manufacturing needs. The pricing can vary based on purity, quantity, and the supplier.

Table 1: Commercial Suppliers and Pricing for this compound

SupplierCatalog NumberPurityQuantityPrice (USD)
Sigma-Aldrich47431≥97.0%1 g$109.00
5 g$383.00
AapptecUFF122-5 g$65.00
25 gInquire
Chem-Impex02456≥97% (HPLC)-Inquire
Alkali Scientific47431-1G-F-1 gInquire

Note: Prices are subject to change and may not reflect current market values. Researchers are advised to contact suppliers directly for up-to-date pricing and bulk order inquiries.

Table 2: Key Physicochemical Properties of this compound

PropertyValueReference
CAS Number 82565-68-2[1][2][3]
Molecular Formula C₂₄H₂₀INO₄[1][2][3]
Molecular Weight 513.32 g/mol [1]
Appearance White to off-white powder[3]
Melting Point 200 - 220 °C[3]
Purity Typically ≥97% by HPLC[1][3]
Solubility Soluble in DMF and NMP
Storage 2-8°C[1][3]

Applications in Peptide Synthesis and Drug Development

The primary application of this compound is as a building block in Fmoc-based solid-phase peptide synthesis (SPPS).[1][3][4] The incorporation of the 4-iodo-L-phenylalanine residue into peptide chains offers several strategic advantages for drug discovery and development:

  • Introduction of a Versatile Chemical Handle: The iodine atom on the phenyl ring serves as a versatile handle for post-synthetic modifications.[2][3] This allows for the diversification of peptide libraries through cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions.[2]

  • Radiolabeling: The iodine atom can be replaced with a radioactive isotope of iodine (e.g., ¹²⁵I or ¹³¹I), enabling the use of the resulting peptides in radioimmunoassays, in vivo imaging, and targeted radiotherapy.

  • Probing Protein-Protein Interactions: The unique steric and electronic properties of the iodo-phenyl group can be used to probe the binding pockets of proteins and receptors, providing valuable structure-activity relationship (SAR) data.

  • Enhancing Biological Activity: The introduction of this unnatural amino acid can lead to peptides with improved pharmacological properties, such as increased metabolic stability, enhanced binding affinity, and altered receptor selectivity.[5]

Experimental Protocols

This section provides detailed methodologies for the incorporation of this compound into peptides and subsequent modifications.

Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the manual synthesis of a peptide containing a 4-iodo-L-phenylalanine residue using a standard Fmoc/tBu strategy.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including this compound)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • 20% (v/v) piperidine (B6355638) in dimethylformamide (DMF)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid (e.g., this compound) and 3 equivalents of OxymaPure in DMF.

    • Add 3 equivalents of DIC to the amino acid solution and pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative ninhydrin (B49086) test. If the test is positive, repeat the coupling step.

  • Washing: After complete coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Treat the resin with the cleavage cocktail (TFA/H₂O/TIS) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

    • Dry the crude peptide and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

Post-Synthetic Modification: Suzuki-Miyaura Cross-Coupling

This protocol describes the on-resin Suzuki-Miyaura cross-coupling of a peptide containing a 4-iodo-L-phenylalanine residue with a boronic acid.

Materials:

  • Peptide-resin containing Phe(4-I)

  • Aryl or vinyl boronic acid (3-5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.1-0.2 equivalents)

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 3-5 equivalents)

  • Solvent (e.g., DMF, THF/water, or toluene/water)

Procedure:

  • Resin Preparation: Swell the peptide-resin in the chosen solvent system.

  • Reaction Setup: In a reaction vessel, combine the peptide-resin, boronic acid, palladium catalyst, and base in the solvent.

  • Reaction Conditions: Heat the reaction mixture at a temperature ranging from 60°C to 100°C for 2-24 hours, depending on the specific substrates and catalyst used. The reaction can be performed under an inert atmosphere (e.g., argon or nitrogen).

  • Washing: After the reaction is complete, cool the mixture to room temperature and wash the resin extensively with the reaction solvent, followed by water, DMF, and DCM to remove the catalyst and excess reagents.

  • Cleavage and Purification: Cleave the modified peptide from the resin and purify it as described in the SPPS protocol.

Post-Synthetic Modification: Heck Coupling

This protocol outlines the on-resin Heck coupling of a peptide containing a 4-iodo-L-phenylalanine residue with an alkene.

Materials:

  • Peptide-resin containing Phe(4-I)

  • Alkene (e.g., acrylates, styrenes; 3-5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.1-0.2 equivalents)

  • Phosphine (B1218219) ligand (e.g., P(o-tol)₃, 0.2-0.4 equivalents)

  • Base (e.g., triethylamine, diisopropylethylamine, 3-5 equivalents)

  • Solvent (e.g., DMF, NMP)

Procedure:

  • Resin Preparation: Swell the peptide-resin in the chosen solvent.

  • Reaction Setup: In a reaction vessel, combine the peptide-resin, alkene, palladium catalyst, phosphine ligand, and base in the solvent.

  • Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80°C to 120°C for 4-24 hours under an inert atmosphere.

  • Washing: After the reaction, cool the mixture and wash the resin thoroughly with the reaction solvent, followed by DMF and DCM.

  • Cleavage and Purification: Cleave the modified peptide from the resin and purify it using RP-HPLC.

Visualizing Workflows in Peptide Drug Discovery

The following diagrams, generated using the DOT language, illustrate key workflows in the discovery of bioactive peptides utilizing this compound.

Peptide_Library_Synthesis cluster_0 Peptide Library Synthesis cluster_1 Post-Synthetic Modification cluster_2 Screening and Hit Identification Start Start with Solid Support (e.g., Rink Amide Resin) SPPS Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Amino Acids Start->SPPS Incorporate_IodoPhe Incorporate this compound at desired position(s) SPPS->Incorporate_IodoPhe Library On-Resin Peptide Library with Phe(4-I) Incorporate_IodoPhe->Library Suzuki Suzuki Coupling (Aryl/Vinyl Boronic Acids) Library->Suzuki Heck Heck Coupling (Alkenes) Library->Heck Diversified_Library Diversified On-Resin Peptide Library Suzuki->Diversified_Library Heck->Diversified_Library Cleavage Cleavage from Resin & Deprotection Diversified_Library->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Screening High-Throughput Screening (e.g., Binding Assays) Purification->Screening Hit_ID Hit Identification & Validation Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt

Caption: Workflow for the synthesis and screening of a diversified peptide library using this compound.

Signaling_Pathway_Probe cluster_0 Peptide Probe Synthesis cluster_1 Cellular Assay cluster_2 Downstream Signaling Analysis SPPS SPPS with This compound Radiolabeling Radiolabeling (e.g., with 125I) SPPS->Radiolabeling Peptide_Probe Radiolabeled Peptide Probe Radiolabeling->Peptide_Probe Incubation Incubate Cells with Radiolabeled Peptide Probe Peptide_Probe->Incubation Cell_Culture Target Cell Culture (expressing receptor of interest) Cell_Culture->Incubation Wash Wash to Remove Unbound Probe Incubation->Wash Binding_Assay Receptor Binding Assay Measurement Measure Radioactivity Binding_Assay->Measurement Wash->Binding_Assay Stimulation Stimulate Cells with Unlabeled Peptide Measurement->Stimulation Lysis Cell Lysis Stimulation->Lysis Western_Blot Western Blot for Phosphorylated Signaling Proteins Lysis->Western_Blot Reporter_Assay Reporter Gene Assay Lysis->Reporter_Assay Analysis Data Analysis and Pathway Elucidation Western_Blot->Analysis Reporter_Assay->Analysis

Caption: Experimental workflow for using a 4-iodophenylalanine-containing peptide to probe a signaling pathway.

Conclusion

This compound is an invaluable tool for chemists and pharmacologists engaged in peptide research and drug development. Its utility in introducing a versatile chemical handle for post-synthetic modifications, including radiolabeling and the generation of diverse peptide libraries, makes it a cornerstone of modern medicinal chemistry. The detailed protocols and workflows provided in this guide are intended to facilitate the effective application of this powerful building block in the ongoing quest for novel and improved peptide-based therapeutics.

References

In-Depth Technical Guide: Storage and Stability of Fmoc-Phe(4-I)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Phe(4-I)-OH, or N-α-(9-Fluorenylmethoxycarbonyl)-4-iodo-L-phenylalanine, is a critical building block in solid-phase peptide synthesis (SPPS) for the incorporation of the unnatural amino acid 4-iodophenylalanine into peptide sequences. The presence of the iodine atom offers a versatile handle for various chemical modifications, including cross-coupling reactions and radio-labeling, making it an invaluable tool in drug discovery and development. Ensuring the purity and stability of this reagent is paramount for the successful synthesis of high-quality peptides. This technical guide provides a comprehensive overview of the recommended storage conditions, stability profile, and analytical methodologies for assessing the integrity of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Chemical Formula C₂₄H₂₀INO₄
Molecular Weight 513.32 g/mol
Appearance White to off-white powder
Storage Temperature 2-8°C[1]

Storage and Handling

Proper storage and handling are crucial to maintain the stability and purity of this compound.

Recommended Storage Conditions: For long-term storage, this compound should be kept in a cool, dry place at temperatures between 2-8°C.[1] It is essential to keep the container tightly sealed to prevent moisture absorption, which can lead to hydrolysis of the Fmoc group.[2] For solutions of the compound, storage at -20°C for up to one month or -80°C for up to six months is recommended to minimize degradation.[3]

Handling: When handling this compound, standard laboratory safety practices should be followed. This includes the use of personal protective equipment such as gloves, eye shields, and a dust mask to avoid inhalation and contact with the skin. The compound should be handled in a well-ventilated area.

Stability Profile

The stability of this compound is influenced by several factors, including temperature, light, humidity, and pH.

Thermal Stability: Elevated temperatures can lead to the degradation of Fmoc-protected amino acids. While specific data for this compound is not readily available, thermal cleavage of the Fmoc group has been observed at high temperatures (e.g., 120°C) in solution.[4] Therefore, adherence to the recommended storage temperature of 2-8°C is critical to prevent thermal decomposition.[1]

Light Stability (Photostability): Exposure to light, particularly UV light, can potentially lead to the degradation of the Fmoc group and the iodinated aromatic ring. To mitigate this, it is recommended to store the compound in an opaque or amber container to protect it from light.

Hydrolytic Stability: this compound is susceptible to hydrolysis, especially in the presence of moisture and basic conditions. The Fmoc protecting group is labile to bases, which is the principle of its removal during SPPS.[5] Therefore, it is imperative to store the solid compound in a dry environment and to use anhydrous solvents when preparing solutions for peptide synthesis.

Potential Degradation Pathways: Several degradation pathways can affect the purity of this compound over time. Understanding these pathways is crucial for developing stability-indicating analytical methods.

This compound This compound Free Fmoc Group + Phe(4-I)-OH Free Fmoc Group + Phe(4-I)-OH This compound->Free Fmoc Group + Phe(4-I)-OH Base-catalyzed Hydrolysis Fmoc-Phe-OH + I⁻ Fmoc-Phe-OH + I⁻ This compound->Fmoc-Phe-OH + I⁻ Deiodination Racemized Product Racemized Product This compound->Racemized Product Racemization

Potential Degradation Pathways of this compound.
  • Hydrolysis of the Fmoc Group: This is the most common degradation pathway for Fmoc-protected amino acids, particularly in the presence of moisture and trace basic impurities. This leads to the formation of the free amino acid, 4-iodo-L-phenylalanine, and dibenzofulvene-related byproducts.

  • Deiodination: The carbon-iodine bond on the phenyl ring may be susceptible to cleavage under certain conditions, such as exposure to reducing agents or light, leading to the formation of Fmoc-Phe-OH.

  • Racemization: Although generally stable, prolonged storage under non-optimal conditions or exposure to basic environments could potentially lead to the racemization of the chiral center, resulting in the formation of the D-enantiomer.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of this compound involves a combination of long-term stability studies under recommended storage conditions and forced degradation studies to identify potential degradation products and pathways.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is essential to separate the intact this compound from its potential degradation products.

Methodology:

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is typically used.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724).

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B is employed to ensure the separation of compounds with varying polarities. A typical gradient might be 5% to 95% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 265 nm and 301 nm to monitor the Fmoc group.

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water.

cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Prepare Stock Solution Prepare Stock Solution Dilute to Working Concentration Dilute to Working Concentration Prepare Stock Solution->Dilute to Working Concentration Inject Sample Inject Sample Dilute to Working Concentration->Inject Sample Gradient Elution Gradient Elution Inject Sample->Gradient Elution UV Detection UV Detection Gradient Elution->UV Detection Integrate Peaks Integrate Peaks UV Detection->Integrate Peaks Calculate Purity Calculate Purity Integrate Peaks->Calculate Purity Identify Degradants Identify Degradants Integrate Peaks->Identify Degradants

Workflow for HPLC Purity Assessment.
Forced Degradation Studies

Forced degradation studies are performed to accelerate the degradation of the compound and identify potential degradation products and pathways.[6][7]

Methodology:

  • Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C for 24-48 hours.

  • Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at room temperature for 1-4 hours. Due to the base-lability of the Fmoc group, milder conditions and shorter timeframes are necessary.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to dry heat at 60-80°C for up to one week. Also, heat a solution of the compound at 60°C.

  • Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) and visible light for a defined period.

Following exposure to these stress conditions, the samples are analyzed by the developed stability-indicating HPLC method. The resulting chromatograms are compared to that of an unstressed control sample to identify and quantify any degradation products. Mass spectrometry (LC-MS) can be used to identify the structure of the degradation products.

Summary of Stability Data

The following table summarizes the recommended storage conditions and expected stability of this compound. Quantitative stability data from formal studies is not widely published; therefore, the information is based on supplier recommendations and general knowledge of Fmoc-amino acid chemistry.

ConditionRecommended StorageExpected StabilityPotential Degradation Products
Solid (Long-term) 2-8°C, dry, darkStable for yearsMinimal degradation if stored properly
Solid (Room Temp) Not recommendedGradual degradation over timeHydrolysis products, racemized product
Solution (Short-term) -20°CStable for up to 1 month[3]Minimal degradation
Solution (Long-term) -80°CStable for up to 6 months[3]Minimal degradation
Exposure to Light AvoidPotential for photodegradationDeiodination products, Fmoc-cleavage products
Exposure to Humidity AvoidIncreased rate of hydrolysisFree 4-iodo-L-phenylalanine
Basic Conditions (pH > 8) AvoidRapid cleavage of Fmoc groupFree 4-iodo-L-phenylalanine, dibenzofulvene adducts
Acidic Conditions (pH < 4) Generally stableStableMinimal degradation

Conclusion

The stability and purity of this compound are critical for its successful application in peptide synthesis. By adhering to the recommended storage conditions of 2-8°C in a dry, dark environment, researchers can ensure the long-term integrity of this valuable reagent. For solutions, storage at or below -20°C is recommended. A validated, stability-indicating HPLC method is essential for monitoring the purity of the compound and for conducting forced degradation studies to understand its stability profile comprehensively. This knowledge is crucial for troubleshooting synthetic challenges and ensuring the quality of the final peptide products in research and drug development.

References

The Cornerstone of Modern Peptide Synthesis: An In-depth Guide to the Fmoc Protecting Group in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Solid-Phase Peptide Synthesis (SPPS) has become an indispensable tool in both academic research and the pharmaceutical industry, enabling the routine construction of complex peptides. At the heart of the most widely adopted SPPS strategy lies the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. Its unique chemical properties, particularly its base-lability, have established Fmoc-based chemistry as the gold standard for its mild reaction conditions, versatility, and compatibility with a wide range of peptide modifications.[1][2][3] This technical guide provides a comprehensive exploration of the pivotal role of the Fmoc group in SPPS, detailing its mechanism of action, experimental protocols, and the critical considerations for its successful application.

Core Principles of Fmoc-Based SPPS

Fmoc-SPPS is a cyclical process involving the sequential addition of amino acids to a growing peptide chain that is anchored to an insoluble solid support, typically a resin.[3][] The entire process hinges on a key chemical principle known as orthogonality .[][5] This means that the temporary protecting group on the α-amino group of the incoming amino acid (the Fmoc group) can be removed under conditions that do not affect the permanent, acid-labile protecting groups on the reactive side chains of the amino acids or the linker attaching the peptide to the resin.[1][]

The key advantages of the Fmoc strategy over the older tert-butyloxycarbonyl (Boc) method include:

  • Milder Deprotection Conditions: The Fmoc group is removed with a weak base, typically piperidine (B6355638), whereas the Boc group requires repeated treatments with strong acid (trifluoroacetic acid, TFA).[1][6] This gentler approach minimizes the degradation of the resin and the peptide chain, and is compatible with sensitive peptide modifications like phosphorylation and glycosylation.[1][7]

  • Simplified Automation: The use of non-corrosive reagents for deprotection makes Fmoc-SPPS highly amenable to automation.[7]

  • Real-time Monitoring: The fluorenyl group of the Fmoc moiety has a strong UV absorbance, which allows for the real-time monitoring of the deprotection step by spectrophotometry.[1][8]

The Chemistry of the Fmoc Group: Protection and Deprotection

The Fmoc group is introduced onto the α-amino group of an amino acid, forming a stable carbamate (B1207046) linkage. This is typically achieved by reacting the amino acid with Fmoc-chloride (Fmoc-Cl) or Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) under basic conditions.[5][8]

The critical step in each cycle of SPPS is the selective removal of the Fmoc group to expose the N-terminal amine for the next coupling reaction. This is achieved through a base-catalyzed β-elimination reaction.[1][]

Mechanism of Fmoc Deprotection

The deprotection process is a two-step mechanism initiated by a mild base, most commonly a secondary amine like piperidine.[9]

  • Proton Abstraction: The base abstracts the acidic proton from the C9 position of the fluorenyl ring system.[9][10]

  • β-Elimination: This leads to the elimination of the Fmoc group as dibenzofulvene (DBF) and carbon dioxide, liberating the free amine of the peptide chain.[1][10]

The highly reactive dibenzofulvene byproduct can undergo undesirable side reactions with the newly deprotected amine.[10] To prevent this, a secondary amine like piperidine is used in excess to act as a scavenger, forming a stable adduct with the DBF.[1][8]

Fmoc_Deprotection Fmoc Deprotection Mechanism Fmoc_Peptide Fmoc-NH-Peptide-Resin Intermediate1 Carbanion Intermediate Fmoc_Peptide->Intermediate1 1. Proton Abstraction Piperidine Piperidine (Base) Piperidine->Intermediate1 Piperidine_Adduct DBF-Piperidine Adduct Piperidine->Piperidine_Adduct Free_Amine H₂N-Peptide-Resin Intermediate1->Free_Amine 2. β-Elimination DBF Dibenzofulvene (DBF) Intermediate1->DBF CO2 CO₂ Intermediate1->CO2 DBF->Piperidine_Adduct Scavenging

Caption: The base-catalyzed β-elimination mechanism for the removal of the Fmoc protecting group.

The Fmoc-SPPS Cycle: A Step-by-Step Workflow

Each cycle of amino acid addition in Fmoc-SPPS consists of three primary stages: deprotection, activation and coupling, and washing.

SPPS_Cycle The Fmoc-SPPS Cycle Start Start with Fmoc-AA-Resin Deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotection Wash1 Wash (e.g., DMF) Deprotection->Wash1 Coupling 2. Amino Acid Activation & Coupling (Fmoc-AA, Activator, Base) Wash1->Coupling Wash2 Wash (e.g., DMF) Coupling->Wash2 Repeat Repeat for next amino acid Wash2->Repeat Repeat->Deprotection n cycles Cleavage Final Cleavage & Deprotection (e.g., TFA cocktail) Repeat->Cleavage After last AA

Caption: A generalized workflow for a single cycle of Fmoc-based Solid-Phase Peptide Synthesis.

Experimental Protocols

Precise and consistent execution of the SPPS cycle is critical for achieving high-purity peptides. Below are generalized protocols for the key steps in manual Fmoc-SPPS.

Table 1: Reagents and Solutions for Fmoc-SPPS
Reagent/SolutionCompositionPurpose
Deprotection Solution 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)Removal of the Nα-Fmoc group
Coupling Activator e.g., HBTU, HATU, HCTU, DICPromotes the formation of the amide bond
Coupling Base N,N-Diisopropylethylamine (DIPEA) or 2,4,6-CollidineNeutralizes the protonated amine and facilitates coupling
Washing Solvent N,N-Dimethylformamide (DMF)Removes excess reagents and byproducts
Cleavage Cocktail e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)Cleaves the peptide from the resin and removes side-chain protecting groups
Protocol 1: Standard Fmoc Deprotection
  • Swell the peptide-resin in DMF for at least 30 minutes.

  • Drain the DMF from the reaction vessel.

  • Add the deprotection solution (e.g., 20% piperidine in DMF) to the resin.

  • Agitate the resin for an initial 2-3 minutes.

  • Drain the deprotection solution.

  • Add a fresh aliquot of the deprotection solution and agitate for an additional 10-20 minutes. The reaction time can vary depending on the amino acid sequence.[10]

  • Drain the solution and wash the resin thoroughly with DMF (e.g., 5-7 times) to remove all traces of piperidine.

Protocol 2: Amino Acid Coupling with HBTU/DIPEA
  • In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and HBTU (3-5 equivalents) in DMF.

  • Add DIPEA (6-10 equivalents) to the activation mixture and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature. Coupling times can be extended for difficult sequences.

  • Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.[11]

  • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF.

Quantitative Data and Performance Metrics

The efficiency of each step in the SPPS cycle directly impacts the final yield and purity of the peptide.

Table 2: Typical Reaction Conditions and Performance in Fmoc-SPPS
ParameterTypical Value/RangeNotes
Fmoc Deprotection Time 5 - 30 minutesSequence-dependent; can be slower for sterically hindered amino acids.[10]
Coupling Time 30 minutes - 4 hoursCan be extended for "difficult" couplings. Microwave assistance can significantly shorten times.[12][13]
Coupling Efficiency >99%Crucial for the synthesis of long peptides. Lower efficiency leads to deletion sequences.[]
Reagent Excess 3-5 fold molar excessUsed to drive reactions to completion.[14]
Final Crude Purity 50-90%Highly dependent on peptide length, sequence, and synthesis efficiency.

Common Challenges and Side Reactions in Fmoc-SPPS

While robust, the Fmoc strategy is not without its challenges. Awareness of potential side reactions is crucial for troubleshooting and optimizing peptide synthesis.

  • Aspartimide Formation: Peptides containing aspartic acid are susceptible to the formation of a cyclic aspartimide intermediate, especially when followed by residues like glycine, serine, or asparagine.[7] This can lead to chain termination or the formation of β-aspartyl peptides.[7] The use of optimized protecting groups for Asp or the addition of additives like HOBt to the deprotection solution can mitigate this issue.[15]

  • Diketopiperazine Formation: At the dipeptide stage, intramolecular cyclization can occur, cleaving the dipeptide from the resin. This is particularly prevalent with Proline or Glycine at the C-terminus.[15] Using sterically hindered resins like 2-chlorotrityl chloride can suppress this side reaction.[15]

  • Racemization: Although urethane-based protecting groups like Fmoc are designed to suppress racemization, it can still occur, particularly with Cysteine and Histidine, depending on the activation method and coupling conditions.[15][16]

  • Aggregation: As the peptide chain elongates, intermolecular aggregation can occur, leading to incomplete coupling and deprotection reactions. This is a major cause of failed syntheses for "difficult sequences."[15] Strategies to overcome aggregation include using specialized solvents, elevated temperatures, or microwave-assisted synthesis.[15]

Conclusion

The 9-fluorenylmethyloxycarbonyl protecting group is a cornerstone of modern solid-phase peptide synthesis. Its unique combination of stability under coupling conditions and lability to mild bases provides an orthogonal and highly efficient system for the assembly of peptides.[1][] A thorough understanding of the underlying chemistry, adherence to optimized protocols, and an awareness of potential side reactions are paramount for researchers, scientists, and drug development professionals to successfully leverage the power of Fmoc-SPPS in creating high-quality peptides for a vast array of scientific and therapeutic applications.

References

Unnatural Amino Acids in Drug Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Unnatural amino acids (UAAs) are amino acids that are not among the 20 naturally encoded proteinogenic amino acids. Their introduction into drug candidates, particularly peptides and proteins, represents a powerful strategy in medicinal chemistry to overcome the limitations of native biomolecules. By expanding the chemical diversity beyond what is offered by nature, UAAs enable the fine-tuning of pharmacological properties, leading to drugs with enhanced stability, potency, and selectivity. This technical guide provides an in-depth overview of the application of UAAs in drug design, focusing on key methodologies, quantitative data for representative drugs, and the signaling pathways they modulate.

Advantages of Incorporating Unnatural Amino Acids

The use of UAAs in drug discovery offers several distinct advantages:

  • Enhanced Stability: UAAs can protect peptides from proteolytic degradation, thereby increasing their in vivo half-life.

  • Improved Potency and Selectivity: The unique side chains of UAAs can create novel interactions with biological targets, leading to higher binding affinity and greater selectivity.

  • Constrained Conformations: Incorporating UAAs can introduce conformational rigidity into a peptide, locking it into a bioactive shape that is optimal for receptor binding.

  • Novel Functionalities: UAAs can introduce new chemical functionalities, such as photo-crosslinkers or fluorescent probes, to study drug-target interactions.

  • Pharmacokinetic Optimization: The physicochemical properties of a drug can be modulated by UAAs to improve absorption, distribution, metabolism, and excretion (ADME) profiles.

Key Methodologies for UAA Incorporation

There are two primary methods for incorporating UAAs into peptides and proteins: chemical synthesis and biosynthesis through genetic code expansion.

Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is a cornerstone of peptide chemistry and is readily adaptable for the inclusion of UAAs. The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis

This protocol describes a standard cycle for the incorporation of a UAA using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

1. Resin Preparation:

  • Start with a suitable resin (e.g., Wang resin, Rink amide resin) pre-loaded with the C-terminal amino acid.

  • Swell the resin in a suitable solvent, such as N,N-dimethylformamide (DMF), for 30 minutes.

2. Fmoc Deprotection:

  • Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 15-30 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Wash the resin thoroughly with DMF to remove excess piperidine and the cleaved Fmoc group.

3. Amino Acid Coupling:

  • In a separate vessel, activate the carboxyl group of the incoming Fmoc-protected UAA. A common activation method involves using a coupling reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in DMF.

  • Add the activated UAA solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

  • Monitor the completion of the coupling reaction using a qualitative test, such as the ninhydrin (B49086) (Kaiser) test. A negative test (no color change) indicates a complete reaction.

4. Capping (Optional):

  • To block any unreacted N-termini and prevent the formation of deletion sequences, the resin can be treated with a capping agent, such as acetic anhydride.

5. Washing:

6. Cycle Repetition:

  • Repeat steps 2-5 for each subsequent amino acid to be added to the peptide sequence.

7. Cleavage and Deprotection:

  • Once the synthesis is complete, treat the resin with a cleavage cocktail, typically containing a strong acid like trifluoroacetic acid (TFA), along with scavengers (e.g., water, triisopropylsilane) to remove the peptide from the resin and cleave the side-chain protecting groups.

  • Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide, and dry under vacuum.

8. Purification:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Biosynthesis: Genetic Code Expansion

Genetic code expansion allows for the site-specific incorporation of UAAs into proteins in living cells. This technique relies on an engineered, orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair. The orthogonal aaRS is evolved to specifically recognize a UAA and charge it onto the orthogonal tRNA, which has been engineered to recognize a nonsense (stop) codon, typically the amber codon (UAG), in the mRNA sequence of the target protein.

Experimental Protocol: UAA Incorporation via Amber Suppression in Mammalian Cells

This protocol outlines the general steps for incorporating a UAA into a protein of interest in a mammalian cell line.

1. Plasmid Construction:

  • Target Protein Plasmid: Introduce an amber (TAG) stop codon at the desired site for UAA incorporation in the gene of the protein of interest using site-directed mutagenesis.

  • Synthetase/tRNA Plasmid: Utilize a plasmid that co-expresses the engineered orthogonal aaRS and the orthogonal amber suppressor tRNA. The choice of aaRS/tRNA pair depends on the specific UAA to be incorporated.

2. Cell Culture and Transfection:

  • Culture a suitable mammalian cell line (e.g., HEK293T, CHO) in the appropriate growth medium.

  • Co-transfect the cells with the target protein plasmid and the synthetase/tRNA plasmid using a standard transfection reagent (e.g., Lipofectamine).

3. UAA Supplementation:

  • Supplement the cell culture medium with the desired UAA. The optimal concentration and timing of UAA addition should be determined empirically.

4. Protein Expression and Harvest:

  • Allow the cells to express the protein of interest for 24-72 hours.

  • Harvest the cells and prepare a cell lysate.

5. Protein Purification and Verification:

  • Purify the protein of interest from the cell lysate using an appropriate method (e.g., affinity chromatography if the protein is tagged).

  • Verify the successful incorporation of the UAA using techniques such as Western blotting (to confirm full-length protein expression) and mass spectrometry (to confirm the precise mass of the protein with the incorporated UAA).

Quantitative Data of UAA-Containing Drugs

The incorporation of UAAs has led to the development of several successful drugs. The following tables summarize key quantitative data for some of these drugs.

Table 1: Proteasome Inhibitors
DrugUnnatural Amino Acid/DerivativeTargetCancer Cell LineIC50KiReference
Bortezomib (B1684674) Boronic acid dipeptide26S ProteasomeMultiple Myeloma (MM) cell lines<50 nM0.6 nM
B16F10 (Melanoma)2.46 nM
PC-3 (Prostate)20 nM (48h)
Carfilzomib (B1684676) Epoxomicin-derived tetrapeptide20S Proteasome (Chymotrypsin-like)RPMI-8226 (MM)10.73 µM (MTT assay)
MM.1S (MM)13.8 nM (proteasome activity)
ANBL-6 (MM)~10 nM
Table 2: DPP-4 Inhibitor
DrugUnnatural Amino Acid/DerivativeTargetAssay ConditionIC50KiReference
Sitagliptin (B1680988) β-amino acid derivativeDipeptidyl peptidase-4 (DPP-4)Recombinant human DPP-4~19 nM~18 nM
Human plasma DPP-44.38 nM

Signaling Pathways and Mechanisms of Action

UAAs contribute to the mechanism of action of drugs by enabling unique interactions with their targets, often leading to the modulation of critical signaling pathways.

Bortezomib and the NF-κB Signaling Pathway

Bortezomib is a proteasome inhibitor used in the treatment of multiple myeloma. Its mechanism of action was initially thought to be the inhibition of the canonical NF-κB pathway by preventing the degradation of IκBα. However, further studies have shown that bortezomib can, under certain conditions, induce NF-κB activation. Despite this complexity, the disruption of the ubiquitin-proteasome system by bortezomib has profound effects on cancer cell survival.

Bortezomib_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bortezomib Bortezomib Proteasome 26S Proteasome Bortezomib->Proteasome Inhibits IkBa IκBα IkBa->Proteasome Targeted for Degradation NFkB NF-κB (p50/p65) Nucleus_NFkB NF-κB NFkB->Nucleus_NFkB Translocates to Nucleus IkBa_NFkB IκBα-NF-κB Complex IkBa_NFkB->IkBa Releases IkBa_NFkB->NFkB Releases IKK IKK IKK->IkBa Phosphorylates Stimuli Pro-inflammatory Stimuli (e.g., TNFα) Stimuli->IKK Activates DNA DNA Nucleus_NFkB->DNA Binds to Transcription Gene Transcription (Survival, Proliferation) DNA->Transcription Initiates

Bortezomib inhibits the proteasome, affecting NF-κB signaling.
Carfilzomib and the STAT1/COX-2/iNOS Pathway

Carfilzomib is a second-generation proteasome inhibitor that demonstrates potent activity against multiple myeloma. Studies have shown that carfilzomib induces apoptosis in myeloma cells by inhibiting the STAT1/COX-2/iNOS signaling pathway. This highlights an alternative mechanism through which proteasome inhibition can exert its anti-cancer effects.

Carfilzomib_STAT1_Pathway Carfilzomib Carfilzomib STAT1 STAT1 Carfilzomib->STAT1 Inhibits Apoptosis Apoptosis Carfilzomib->Apoptosis Induces COX2 COX-2 STAT1->COX2 Activates iNOS iNOS STAT1->iNOS Activates Proliferation Cell Proliferation COX2->Proliferation Promotes iNOS->Proliferation Promotes

Carfilzomib induces apoptosis by inhibiting the STAT1 pathway.
Sitagliptin and the Incretin (B1656795) Signaling Pathway

Sitagliptin is a selective inhibitor of dipeptidyl peptidase-4 (DPP-4) used for the treatment of type 2 diabetes. DPP-4 is an enzyme that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, sitagliptin increases the levels of active GLP-1, which in turn enhances glucose-dependent insulin (B600854) secretion and suppresses glucagon (B607659) release.

Sitagliptin_Incretin_Pathway cluster_gut Gut cluster_circulation Circulation cluster_pancreas Pancreas Food Food Intake GLP1_release GLP-1 Release Food->GLP1_release GLP1_active Active GLP-1 GLP1_release->GLP1_active DPP4 DPP-4 Enzyme GLP1_active->DPP4 Substrate for Insulin ↑ Insulin Secretion GLP1_active->Insulin Glucagon ↓ Glucagon Secretion GLP1_active->Glucagon GLP1_inactive Inactive GLP-1 DPP4->GLP1_inactive Inactivates Sitagliptin Sitagliptin Sitagliptin->DPP4 Inhibits

Sitagliptin inhibits DPP-4, enhancing incretin signaling.

Conclusion and Future Perspectives

Unnatural amino acids are invaluable tools in modern drug discovery, enabling the creation of therapeutics with superior pharmacological profiles. The ability to precisely modify the structure of peptides and proteins offers a rational approach to overcoming challenges such as poor stability and low bioavailability. As methods for UAA incorporation, both chemical and biosynthetic, continue to advance, we can expect to see a new generation of drugs with novel mechanisms of action and improved therapeutic outcomes. The continued exploration of the vast chemical space offered by UAAs holds immense promise for addressing a wide range of diseases.

Methodological & Application

Application Notes and Protocols for the Incorporation of Fmoc-Phe(4-I)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a fundamental technique in the fields of chemistry, biology, and pharmaceutical sciences, enabling the stepwise assembly of amino acids to create peptides. The incorporation of unnatural amino acids, such as Fmoc-Phe(4-I)-OH (N-α-Fmoc-4-iodo-L-phenylalanine), into peptide sequences offers a powerful tool for elucidating biological processes and developing novel therapeutic agents. The iodine atom on the phenylalanine residue serves as a versatile functional handle for a variety of post-synthetic modifications, including Suzuki and Heck cross-coupling reactions, allowing for the introduction of diverse functionalities.[1] Furthermore, the heavy iodine atom can be valuable for crystallographic studies, and its radioisotopes are utilized in medical imaging and radiotherapy.[1]

This document provides a detailed protocol for the incorporation of this compound into a peptide chain using standard Fmoc-based SPPS chemistry. It includes information on recommended coupling reagents, deprotection procedures, and potential challenges, along with a generalized purification protocol.

Data Presentation

The efficiency of the coupling step in SPPS is critical for the overall yield and purity of the final peptide. While specific data for this compound is not extensively published in comparative studies, the following table summarizes the coupling efficiency of various common coupling reagents in the synthesis of a model peptide. This data can serve as a guide for selecting the appropriate reagent for the incorporation of this compound, which, being a derivative of phenylalanine, is not expected to present significant steric hindrance.

Table 1: Comparison of Coupling Reagent Efficiency in Fmoc-SPPS

Coupling ReagentBaseActivation TimeCoupling TimeCrude Peptide Purity (%)
HBTUDIEA1 min2 x 20 min83.6
HATUDIEA1 min2 x 1 min82.5
HCTUDIEA1 min2 x 20 min83.6
PyBOPDIEA1 min2 x 20 min81.2
DIC/OxymaN/A1 min2 x 20 min78.5

Data is representative and adapted from a comparative study on a model peptide sequence. Actual purities may vary depending on the specific sequence and reaction conditions.

Experimental Protocols

Materials and Reagents
  • This compound

  • Fmoc-Rink Amide resin (or other suitable solid support)

  • Standard Fmoc-protected amino acids

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine (B6355638)

  • Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or DIC (N,N'-Diisopropylcarbodiimide)/OxymaPure

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Washing Solvents: DMF, DCM, Isopropanol (IPA)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Precipitation/Washing: Cold diethyl ether

Protocol for Incorporating this compound

This protocol describes a single coupling cycle for the incorporation of this compound onto a resin-bound peptide with a free N-terminal amine.

Step 1: Resin Swelling

  • Place the desired amount of resin in a reaction vessel.

  • Add DMF to the resin and allow it to swell for at least 30 minutes with gentle agitation.

  • Drain the DMF.

Step 2: Fmoc Deprotection

  • Add the 20% piperidine in DMF solution to the resin.

  • Agitate for 5 minutes and drain.

  • Add a fresh portion of the deprotection solution and agitate for an additional 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x).

Step 3: Coupling of this compound

  • In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and the chosen coupling reagent (e.g., HBTU, 0.95 equivalents relative to the amino acid) in DMF.

  • Add DIEA (2 equivalents relative to the resin loading) to the amino acid solution to activate it. Let the activation proceed for 1-2 minutes.

  • Add the activated this compound solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • To ensure complete coupling, a ninhydrin (B49086) test can be performed. If the test is positive (indicating free amines), the coupling step can be repeated.

  • Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

Step 4: Chain Elongation

  • Repeat steps 2 and 3 for each subsequent amino acid to be added to the peptide chain.

Step 5: Cleavage and Deprotection

  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.

  • Add the cleavage cocktail (TFA/TIS/Water) to the resin.

  • Agitate the mixture for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the crude peptide.

  • Precipitate the crude peptide by adding it to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

Peptide Purification

The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Column: C18 stationary phase.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the peptide. A typical gradient is 5% to 65% B over 30 minutes.

  • Detection: UV absorbance at 220 nm.

  • Fractions are collected and analyzed for purity. Pure fractions are pooled and lyophilized to obtain the final peptide product.

Mandatory Visualizations

Experimental Workflow Diagram

SPPS_Workflow Resin Resin Swelling (DMF) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF/DCM) Deprotection->Wash1 Coupling Coupling (this compound, Coupling Reagent, DIEA) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Repeat Repeat for Next Amino Acid Wash2->Repeat Repeat->Deprotection Yes Cleavage Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage No Purification Purification (RP-HPLC) Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide

Caption: Workflow for incorporating this compound in SPPS.

Conceptual Signaling Pathway Application

Peptides containing 4-iodophenylalanine can be valuable tools for studying cellular signaling pathways, such as those mediated by protein kinases. The iodine atom can serve as a probe for structural studies of kinase-peptide interactions or be used for crosslinking experiments to identify binding partners.

Kinase_Signaling cluster_membrane Cell Membrane Receptor Receptor Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Signal Substrate_Peptide Substrate Peptide (containing Phe(4-I)) Kinase_Cascade->Substrate_Peptide Phosphorylation Phosphorylated_Peptide Phosphorylated Peptide Substrate_Peptide->Phosphorylated_Peptide Downstream_Signaling Downstream Signaling Phosphorylated_Peptide->Downstream_Signaling Biological Response

Caption: Conceptual kinase signaling pathway with a peptide substrate.

References

On-Resin Suzuki-Miyaura Coupling of Peptides Containing 4-Iodophenylalanine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the on-resin Suzuki-Miyaura cross-coupling reaction on peptides containing the non-canonical amino acid 4-iodophenylalanine. This powerful technique allows for the site-specific modification of peptides on a solid support, enabling the synthesis of diverse peptide libraries with modified aromatic side chains for applications in drug discovery, chemical biology, and materials science.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a versatile and robust method for the formation of carbon-carbon bonds.[1][2][3][4] When applied to peptides synthesized on a solid phase, it offers a powerful tool for late-stage functionalization, allowing for the introduction of a wide array of aryl and heteroaryl moieties. The incorporation of 4-iodophenylalanine into a peptide sequence via standard solid-phase peptide synthesis (SPPS) provides a chemically orthogonal handle for subsequent palladium-catalyzed cross-coupling with various boronic acids.[1] This on-resin approach simplifies purification, as excess reagents and byproducts can be easily washed away, and allows for the direct modification of protected peptides before cleavage from the resin.[5]

Experimental Overview

The overall workflow for the on-resin Suzuki-Miyaura coupling of a peptide containing 4-iodophenylalanine involves three main stages:

  • Solid-Phase Peptide Synthesis (SPPS): The peptide is assembled on a solid support (resin) using standard Fmoc-based chemistry, incorporating Fmoc-4-iodophenylalanine-OH at the desired position.

  • On-Resin Suzuki-Miyaura Coupling: The resin-bound peptide is subjected to the palladium-catalyzed cross-coupling reaction with a boronic acid.

  • Cleavage and Purification: The modified peptide is cleaved from the resin, and the final product is purified and analyzed.

G cluster_workflow Experimental Workflow Start Start SPPS Solid-Phase Peptide Synthesis (Incorporate 4-Iodophenylalanine) Start->SPPS Coupling On-Resin Suzuki-Miyaura Coupling SPPS->Coupling Cleavage Cleavage from Resin Coupling->Cleavage Purification Purification and Analysis Cleavage->Purification End End Purification->End G cluster_reaction Suzuki-Miyaura Coupling Reaction Peptide-I Resin-Bound Peptide (with 4-Iodophenylalanine) Product Resin-Bound Modified Peptide Peptide-I->Product Suzuki-Miyaura Coupling BoronicAcid Ar-B(OH)₂ (Boronic Acid) BoronicAcid->Product Catalyst Pd(0) Catalyst + Base Catalyst->Product

References

Application Note: On-Resin Sonogashira Cross-Coupling for the Site-Specific Modification of Iodinated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted modification of peptides is a cornerstone of modern drug discovery and chemical biology. The Sonogashira cross-coupling reaction, a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, has emerged as a versatile tool for the post-synthetic modification of peptides directly on the solid-phase support. This on-resin approach offers significant advantages, including the ability to introduce a wide range of functionalities with high efficiency and site-selectivity, while simplifying purification by washing away excess reagents and byproducts.

This application note provides detailed protocols for the on-resin modification of peptides containing iodinated residues, specifically focusing on the iodination of tyrosine and the subsequent Sonogashira cross-coupling with various terminal alkynes. The methodologies described herein are applicable to the development of novel peptide-based therapeutics, diagnostic agents, and research tools.

Core Principles

The workflow involves two key on-resin steps:

  • Iodination of Phenolic Side Chains: A susceptible amino acid residue within the resin-bound peptide, typically tyrosine, is first iodinated to introduce the necessary aryl halide handle for the subsequent cross-coupling reaction.

  • Palladium-Catalyzed Sonogashira Cross-Coupling: The iodinated peptide on the resin is then reacted with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. This step forms a stable carbon-carbon bond, tethering the alkyne-containing molecule to the peptide.

This two-step sequence allows for the late-stage functionalization of peptides, enabling the rapid generation of peptide libraries with diverse modifications from a single, common peptide precursor.[1][2][3]

Experimental Workflows

The following diagrams illustrate the key experimental processes for the on-resin modification of peptides via iodination and Sonogashira cross-coupling.

on_resin_iodination_workflow start Start: Resin-Bound Peptide (e.g., with Tyr) swelling Swell Resin (e.g., in DMF) start->swelling iodination_reagents Add Iodination Reagents (e.g., I2, Tl(TFA)3) swelling->iodination_reagents reaction On-Resin Iodination Reaction iodination_reagents->reaction washing Wash Resin (e.g., DMF, DCM, MeOH) reaction->washing result Result: Iodinated Peptide on Resin washing->result

Caption: On-Resin Peptide Iodination Workflow.

sonogashira_coupling_workflow start Start: Iodinated Peptide on Resin reagents Add Sonogashira Reagents: - Terminal Alkyne - Pd Catalyst (e.g., Pd(PPh3)4) - CuI - Base (e.g., DIEA) - Solvent (e.g., DMF) start->reagents reaction On-Resin Sonogashira Coupling Reaction reagents->reaction washing Wash Resin (e.g., DMF, DCM, MeOH) reaction->washing cleavage Cleave Peptide from Resin (e.g., TFA cocktail) washing->cleavage analysis Purification and Analysis (HPLC, Mass Spectrometry) cleavage->analysis

Caption: On-Resin Sonogashira Cross-Coupling Workflow.

Data Presentation

The following tables summarize quantitative data for on-resin Sonogashira cross-coupling reactions under various conditions, as reported in the literature.

Table 1: Optimization of On-Resin Sonogashira Coupling Conditions for a Model Peptide

EntryPalladium CatalystCopper(I) SourceBaseSolventReaction Time (h)Yield (%)
1Pd(PPh₃)₄CuIDIEADMF16~95
2PdCl₂(PPh₃)₂CuIDIEADMF16~90
3Pd(OAc)₂/TPPTSCuIDIEADMF/H₂O1~85
4Pd(PPh₃)₄NoneDIEADMF16<10

Yields are approximate and based on HPLC analysis of the crude peptide after cleavage. The model peptide used was a derivative of Leu-enkephalin containing p-iodo-phenylalanine.

Table 2: On-Resin Sonogashira Coupling with Various Terminal Alkynes

EntryIodinated PeptideTerminal AlkyneProductYield (%)
1Resin-Tyr(I)-Gly-Phe-LeuPhenylacetyleneResin-Tyr(phenylethynyl)-Gly-Phe-Leu>90
2Resin-Tyr(I)-Gly-Phe-Leu1-OctyneResin-Tyr(octynyl)-Gly-Phe-Leu>90
3Resin-Tyr(I)-Gly-Phe-LeuPropargyl alcoholResin-Tyr(3-hydroxy-1-propynyl)-Gly-Phe-Leu~85
4Resin-Tyr(I)-Gly-Phe-LeuEthynylferroceneResin-Tyr(ferrocenylethynyl)-Gly-Phe-LeuGood

Yields are based on qualitative and quantitative analysis from various sources and may vary depending on the specific peptide sequence and reaction conditions.[1][2]

Experimental Protocols

Protocol 1: On-Resin Iodination of Tyrosine-Containing Peptides

This protocol is adapted for the iodination of a tyrosine residue within a peptide synthesized on a solid support.

Materials:

  • Resin-bound peptide containing at least one tyrosine residue

  • Thallium(III) trifluoroacetate (B77799) (Tl(TFA)₃)

  • Iodine (I₂)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Reagent Preparation: In a separate vial, dissolve thallium(III) trifluoroacetate (1.5 eq. per tyrosine residue) and iodine (1.5 eq. per tyrosine residue) in a minimal amount of DMF.

  • Iodination Reaction: Drain the DMF from the swollen resin. Add the solution of Tl(TFA)₃ and I₂ to the resin. Gently agitate the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing by HPLC and mass spectrometry.

  • Washing: After the reaction is complete, drain the reaction mixture. Wash the resin extensively with DMF (3x), DCM (3x), and MeOH (3x) to remove all soluble reagents and byproducts.

  • Drying: Dry the resin under vacuum. The iodinated peptide-resin is now ready for the Sonogashira cross-coupling reaction.

Protocol 2: On-Resin Sonogashira Cross-Coupling

This protocol describes the palladium-catalyzed coupling of a terminal alkyne to an iodinated peptide on a solid support.

Materials:

  • Iodinated peptide-resin (from Protocol 1)

  • Terminal alkyne (5-10 eq.)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.2-0.5 eq.)

  • Copper(I) iodide (CuI) (0.4-1.0 eq.)

  • N,N-Diisopropylethylamine (DIEA) (10-20 eq.)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Resin Swelling: Swell the iodinated peptide-resin in anhydrous DMF for 30-60 minutes under an inert atmosphere.

  • Reagent Addition: To the swollen resin, add the terminal alkyne, CuI, and DIEA. Gently agitate the mixture for 10-15 minutes.

  • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the reaction vessel.

  • Coupling Reaction: Allow the reaction to proceed at room temperature with gentle agitation for 12-24 hours under an inert atmosphere. The reaction mixture will typically turn dark.

  • Washing: After the reaction is complete, drain the reaction mixture. Wash the resin extensively with DMF (5x), DCM (3x), and MeOH (3x) to remove the catalyst, excess reagents, and byproducts.

  • Cleavage and Deprotection: Cleave the modified peptide from the resin and remove any side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Purification and Analysis: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase HPLC and confirm its identity and purity by mass spectrometry.[1][4][5]

Applications in Drug Discovery and Development

The on-resin Sonogashira coupling of iodinated peptides has found numerous applications in the pharmaceutical and biotechnology sectors:

  • Structure-Activity Relationship (SAR) Studies: This methodology allows for the rapid generation of peptide analogs with diverse functionalities at a specific site, which is invaluable for SAR studies. For example, it has been used to investigate the N-terminal capping of a class B GPCR ligand.[6][7]

  • Peptide Labeling: The Sonogashira reaction can be used to attach various labels to peptides, including fluorescent dyes, radiolabels for imaging (e.g., with ¹⁸F), and affinity tags.[5]

  • Development of Peptidomimetics: The introduction of rigid alkyne-based linkages can be used to constrain the conformation of peptides, leading to the development of more stable and potent peptidomimetics.

  • Peptide-Drug Conjugates: This technique can be employed to conjugate small molecule drugs to peptides, enabling targeted drug delivery.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Iodination Efficiency Incomplete reaction; degradation of reagents.Increase reaction time; use fresh Tl(TFA)₃ and I₂. Ensure the peptide is fully accessible on the resin.
Low Sonogashira Coupling Yield Inactive catalyst; insufficient base; steric hindrance.Use fresh, high-quality Pd catalyst under an inert atmosphere. Increase the equivalents of base and alkyne. Extend the reaction time.
Side Reactions Homocoupling of the alkyne (Glaser coupling).Ensure an oxygen-free environment. Use a higher concentration of the iodinated peptide relative to the alkyne if possible.
Difficulty in Purification Complex crude product mixture.Optimize on-resin washing steps to remove as many impurities as possible before cleavage. Use a gradient optimization approach for HPLC purification.

Conclusion

The on-resin Sonogashira cross-coupling reaction is a robust and highly efficient method for the site-specific modification of iodinated peptides. The protocols detailed in this application note provide a framework for researchers to generate novel peptide conjugates for a wide array of applications in drug discovery, diagnostics, and fundamental research. The versatility of the Sonogashira reaction, coupled with the advantages of solid-phase synthesis, makes it an indispensable tool in modern peptide chemistry.

References

Application Notes and Protocols: Fmoc-Phe(4-I)-OH as a Precursor for Phosphotyrosine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein tyrosine phosphorylation is a critical post-translational modification that governs a vast array of cellular processes, including signal transduction, cell growth, differentiation, and metabolism. The dysregulation of protein tyrosine kinase and phosphatase activities is implicated in numerous diseases, most notably cancer. Consequently, the study of these signaling pathways and the development of targeted therapeutics are of paramount importance in biomedical research and drug discovery.

Phosphotyrosine (pTyr) analogs are indispensable tools for elucidating the roles of tyrosine phosphorylation. They are designed to mimic the phosphorylated state of tyrosine residues, enabling the investigation of protein-protein interactions, the characterization of enzyme kinetics, and the development of inhibitors for therapeutic intervention. Fmoc-Phe(4-I)-OH has emerged as a versatile and valuable precursor for the synthesis of pTyr analogs, particularly for their incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS). The iodo-substituent at the 4-position of the phenylalanine ring provides a reactive handle for the introduction of a phosphonate (B1237965) moiety through palladium-catalyzed cross-coupling reactions. This approach allows for the generation of stable, non-hydrolyzable pTyr mimetics that are crucial for developing enzyme-resistant inhibitors and biochemical probes.

These application notes provide detailed protocols for the synthesis of a phosphotyrosine analog from this compound, its incorporation into a peptide sequence using Fmoc-SPPS, and methods for evaluating the resulting phosphopeptide's biological activity, with a focus on its interaction with Src Homology 2 (SH2) domains.

Data Presentation

Table 1: Binding Affinities of Phosphotyrosine-Containing Peptides to SH2 Domains

This table summarizes the binding affinities of various phosphopeptides to the SH2 domains of key signaling proteins, Src and Grb2. The dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50) are provided as measures of binding strength. Lower values indicate higher affinity.

Peptide SequenceTarget SH2 DomainBinding Affinity (Kd)IC50Reference
pYEEISrc4 nM6.5 µM[1]
pYVNVGrb2--[2]
Ac-pYVNV-NH2Grb20.54 µM-[2]
pYINPSrc-2.3 µM[3]
pYVPMSrc-8.6 µM[3]
pYEEI derivativeSTAT6-2-15 µM[4]
Cinnamate & Tle-Pro derivativeSTAT6-0.04 µM[4]

Experimental Protocols

Protocol 1: Synthesis of Fmoc-Phe(4-PO(OEt)2)-OH from this compound

This protocol describes the palladium-catalyzed phosphonylation of this compound to generate the diethylphosphonate-protected phosphotyrosine analog.

Materials:

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add triethylamine (3 equivalents) and diethyl phosphite (2 equivalents) to the solution.

  • In a separate vial, prepare the palladium catalyst by dissolving Pd(OAc)2 (0.1 equivalents) and PPh3 (0.2 equivalents) in a small amount of anhydrous DMF.

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO3 solution, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford Fmoc-Phe(4-PO(OEt)2)-OH as a white solid.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of a Phosphotyrosine-Containing Peptide

This protocol outlines the manual Fmoc-SPPS of a model peptide containing the synthesized phosphotyrosine analog. The example sequence used is Ac-Glu-pTyr-Glu-Ile-NH2, a known binder of the Src SH2 domain.

Materials:

  • Rink Amide resin

  • Fmoc-Glu(OtBu)-OH

  • Fmoc-Ile-OH

  • Fmoc-Phe(4-PO(OEt)2)-OH (from Protocol 1)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • 20% (v/v) Piperidine (B6355638) in DMF

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Acetic anhydride (B1165640)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1 hour.

  • Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat for another 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • First Amino Acid Coupling (Ile):

    • In a separate tube, pre-activate Fmoc-Ile-OH (3 equivalents) with DIC (3 equivalents) and OxymaPure® (3 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.

    • Perform a Kaiser test to confirm complete coupling. If the test is positive (blue), repeat the coupling.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Second Amino Acid Coupling (Glu): Repeat steps 2 and 3 using Fmoc-Glu(OtBu)-OH.

  • Third Amino Acid Coupling (pTyr analog): Repeat steps 2 and 3 using Fmoc-Phe(4-PO(OEt)2)-OH.

  • Fourth Amino Acid Coupling (Glu): Repeat steps 2 and 3 using Fmoc-Glu(OtBu)-OH.

  • N-terminal Acetylation:

    • Deprotect the N-terminal Fmoc group as described in step 2.

    • Wash the resin with DMF.

    • Add a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF to the resin and agitate for 30 minutes.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

Protocol 3: SH2 Domain Binding Assay - Fluorescence Polarization

This protocol describes a fluorescence polarization (FP) assay to determine the binding affinity of the synthesized phosphopeptide to a specific SH2 domain (e.g., Src SH2).

Materials:

  • Synthesized phosphopeptide

  • Fluorescently labeled probe peptide with known affinity for the SH2 domain (e.g., FITC-pYEEI)

  • Recombinant purified SH2 domain protein

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 mM NaCl, 0.1 mM EDTA, 1 mM DTT, 0.01% Tween-20)

  • 384-well black microplate

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare a serial dilution of the synthesized phosphopeptide (competitor) in the assay buffer.

  • In the wells of the microplate, add a fixed concentration of the fluorescently labeled probe peptide and the SH2 domain protein. The concentrations should be optimized to give a stable and significant polarization signal.

  • Add the serially diluted competitor peptide to the wells. Include control wells with no competitor (maximum polarization) and wells with no SH2 domain (minimum polarization).

  • Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium.

  • Measure the fluorescence polarization of each well using the plate reader.

  • Plot the fluorescence polarization values against the logarithm of the competitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor peptide that displaces 50% of the fluorescent probe.

  • The binding affinity (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, if the Kd of the fluorescent probe is known.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_evaluation Biological Evaluation precursor This compound phosphonylation Palladium-Catalyzed Phosphonylation precursor->phosphonylation ptyr_analog Fmoc-Phe(4-PO(OEt)2)-OH phosphonylation->ptyr_analog spps Fmoc-SPPS ptyr_analog->spps crude_peptide Crude Phosphopeptide spps->crude_peptide hplc RP-HPLC Purification crude_peptide->hplc pure_peptide Pure Phosphopeptide hplc->pure_peptide ms Mass Spectrometry pure_peptide->ms fp_assay Fluorescence Polarization Binding Assay pure_peptide->fp_assay data_analysis Data Analysis (IC50/Kd) fp_assay->data_analysis

Caption: Experimental workflow for phosphopeptide synthesis and evaluation.

rtk_signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) RTK_p Phosphorylated RTK RTK->RTK_p 2. Autophosphorylation Ligand Growth Factor Ligand->RTK 1. Binding & Dimerization Grb2 Grb2 Sos Sos Grb2->Sos 4. Recruitment Ras Ras Sos->Ras 5. Activation Downstream Downstream Signaling (e.g., MAPK pathway) Ras->Downstream Src Src Src->Downstream Activation RTK_p->Grb2 3. SH2 domain binding RTK_p->Src 3a. SH2 domain binding

Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.

References

Application Notes and Protocols for Cleavage and Deprotection of Peptides Containing Acid-Labile Side Chains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the critical final step in solid-phase peptide synthesis (SPPS): the cleavage of the synthesized peptide from the resin support and the simultaneous removal of acid-labile side-chain protecting groups. Proper execution of this step is paramount to obtaining a high-purity crude peptide, thereby facilitating subsequent purification and ensuring the reliability of research and development outcomes.

Introduction

In modern peptide synthesis, particularly utilizing the popular Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy, the final cleavage and deprotection are most commonly achieved using a strong acid, typically trifluoroacetic acid (TFA).[1][2] During this process, the acid-labile protecting groups on amino acid side chains are removed. However, this process generates highly reactive carbocations from these protecting groups, which can lead to undesired modifications of the peptide.[3][4] To prevent these side reactions, a "cleavage cocktail" is employed, which consists of TFA and a mixture of scavengers designed to trap these reactive species.[4][5]

The choice of an appropriate cleavage cocktail is dictated by the amino acid composition of the peptide, as certain residues are more susceptible to modification.[2][6] This guide offers a comparative analysis of common cleavage cocktails, protocols for their use, and methods for analyzing the resulting crude peptide.

Key Considerations for Cleavage and Deprotection

  • Amino Acid Composition: The presence of sensitive amino acids such as Cysteine (Cys), Methionine (Met), Tryptophan (Trp), Tyrosine (Tyr), Arginine (Arg), and Histidine (His) necessitates the use of specific scavengers to prevent side reactions.[4][7][8]

  • Protecting Groups: The lability of the protecting groups used during synthesis will influence the required cleavage time. For instance, the Mtr group on Arginine is less acid-labile than the Pbf group and may require longer cleavage times.[4]

  • Resin Linker: The type of linker used to attach the peptide to the solid support determines the conditions required for cleavage. Most standard linkers in Fmoc synthesis are susceptible to high concentrations of TFA.[2][9]

  • Side Reactions: A variety of side reactions can occur during cleavage, including alkylation of sensitive residues, oxidation, aspartimide formation, and diketopiperazine formation.[3][10] The selection of the correct cleavage cocktail and reaction conditions is crucial for minimizing these impurities.

Common Acid-Labile Protecting Groups

The following table lists common acid-labile protecting groups used for various amino acid side chains in Fmoc-based peptide synthesis.

Amino AcidProtecting Group(s)Functionality Protected
Arg (R)Pbf, Pmc, MtrGuanidino group
Asn (N)Trt, Mbh, TmobAmide nitrogen
Asp (D)OtBuCarboxyl group
Cys (C)Trt, Acm, tBuSulfhydryl group
Gln (Q)Trt, Mbh, TmobAmide nitrogen
Glu (E)OtBuCarboxyl group
His (H)Trt, BocImidazole ring
Lys (K)BocAmine group
Ser (S)tBuHydroxyl group
Thr (T)tBuHydroxyl group
Trp (W)Boc, CHOIndole nitrogen
Tyr (Y)tBuPhenolic hydroxyl group

Standard Cleavage Cocktails and Scavengers

The selection of a cleavage cocktail is critical for maximizing the purity of the crude peptide. Below is a summary of commonly used cocktails and the roles of their scavenger components.

Reagent NameCompositionPrimary Applications and Notes
TFA/TIS/H₂O 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂OA general-purpose, non-malodorous cocktail suitable for many peptides. TIS is an effective scavenger for trityl and Pbf cations. Not recommended for peptides containing Cys or Met due to risk of oxidation.[1][6]
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)A robust and widely used cocktail for peptides containing multiple sensitive residues like Cys, Met, Trp, and Tyr.[4][7][11] The combination of scavengers provides broad protection. EDT can cause dithioketal formation with Trp with prolonged exposure.[6]
Reagent B 88% TFA, 5% Phenol, 5% H₂O, 2% TISAn "odorless" alternative to cocktails containing thiols. It is particularly useful for peptides with trityl-protected residues but does not prevent the oxidation of Met.[8][11]
Reagent H 81% TFA, 5% Phenol, 5% Thioanisole, 2.5% EDT, 3% H₂O, 2% Dimethylsulfide (DMS), 1.5% Ammonium IodideSpecifically designed for peptides containing Met to prevent its oxidation.[8][11]
Reagent L TFA with Dithiothreitol (DTT)A low-odor option where DTT replaces EDT and thioanisole.[11]

Quantitative Comparison of Cleavage Cocktails

The following tables summarize quantitative data on the performance of different cleavage cocktails from various studies.

Table 1: Crude Purity of Oxytocin (9-mer with two Cys residues) [8]

Cleavage CocktailCrude Purity (%)
92.5% TFA, 2.5% TIS, 2.5% H₂O, 2.5% EDT>85
95% TFA, 2.5% TIS, 2.5% H₂OSignificantly lower (not quantified, but HPLC showed a complex mixture)

Table 2: Comparison of Thiol Scavengers for Exenatide (39-mer) Cleavage [12]

Thiol Scavenger in TFA/TIS/H₂O (95:3:2)Crude Yield (%)Crude Purity (%)
1,4-Benzenedimethanethiol (1,4-BDMT)8568
1,2-Ethanedithiol (EDT)8265
Dithiothreitol (DTT)8164

Table 3: Effect of TFA Concentration on Peptide Purity (Average of 40 peptides) [13]

Deprotection ReagentAverage Purity (%)
55% TFA in DCM~9% higher than 100% TFA
100% TFALower purity due to incomplete Boc removal

Experimental Protocols

Protocol 1: General Procedure for TFA-Based Cleavage and Deprotection

This protocol is a general guideline and should be optimized for each specific peptide.

Materials:

  • Peptide-resin (dried under vacuum)

  • Cleavage cocktail (freshly prepared)

  • Cold diethyl ether

  • Centrifuge tubes (50 mL)

  • Reaction vessel (e.g., fritted syringe or round-bottom flask)

  • Shaker or rocker

  • HPLC system for analysis

  • Lyophilizer

Procedure:

  • Place the dry peptide-resin in the reaction vessel.

  • Add the freshly prepared cleavage cocktail to the resin (typically 10-20 mL per gram of resin).

  • Seal the vessel and allow the reaction to proceed at room temperature with gentle agitation for 1.5 to 3 hours.[14] The optimal time depends on the peptide sequence and protecting groups.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.

  • Combine the filtrates and precipitate the crude peptide by adding it to a 10-fold excess of cold diethyl ether.

  • Incubate the mixture at -20°C for at least 30 minutes to facilitate complete precipitation.

  • Pellet the precipitated peptide by centrifugation (e.g., 3000 x g for 5 minutes).

  • Carefully decant the ether.

  • Wash the peptide pellet with cold diethyl ether two to three more times to remove residual scavengers and TFA.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Dissolve the crude peptide in an appropriate solvent (e.g., water with 0.1% TFA or an acetonitrile/water mixture) for analysis and purification.

Protocol 2: HPLC Analysis of Crude Peptide Purity

Materials:

  • Crude peptide sample

  • HPLC grade water

  • HPLC grade acetonitrile

  • Trifluoroacetic acid (TFA)

  • C18 reverse-phase HPLC column (analytical)

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude peptide (approximately 1 mg/mL) in the mobile phase A (e.g., water with 0.1% TFA).[15] Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulates.[15]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • HPLC Method:

    • Column: C18 reverse-phase, analytical (e.g., 4.6 x 250 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 214 nm or 220 nm

    • Gradient: A typical gradient for peptide analysis is a linear gradient from 5% to 65% Mobile Phase B over 30 minutes. The gradient may need to be optimized based on the hydrophobicity of the peptide.

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram.

    • Calculate the crude purity by dividing the area of the main product peak by the total area of all peaks and multiplying by 100.

Visualizing the Workflow and Logic

The following diagrams illustrate the key processes in peptide cleavage and deprotection.

Cleavage_Workflow cluster_prep Preparation cluster_reaction Cleavage Reaction cluster_workup Work-up cluster_analysis Analysis & Purification Dry_Resin Dry Peptide-Resin Add_Cocktail Add Cocktail to Resin Dry_Resin->Add_Cocktail Prep_Cocktail Prepare Cleavage Cocktail Prep_Cocktail->Add_Cocktail Agitate Agitate at Room Temp (1.5 - 3 hours) Add_Cocktail->Agitate Filter Filter to Collect Filtrate Agitate->Filter Precipitate Precipitate with Cold Ether Filter->Precipitate Wash Wash Pellet with Ether Precipitate->Wash Dry Dry Crude Peptide Wash->Dry Analyze Analyze by HPLC/MS Dry->Analyze Purify Purify by Prep-HPLC Analyze->Purify

Caption: Experimental workflow for peptide cleavage and deprotection.

Scavenger_Mechanism TFA TFA Carbocation Reactive Carbocation (e.g., Trt+, tBu+) TFA->Carbocation removes Protecting_Group Protecting Group (e.g., Trt, tBu) Protecting_Group->Carbocation Trapped_Cation Trapped Cation Carbocation->Trapped_Cation trapped by Side_Product Undesired Side Product Carbocation->Side_Product reacts with Scavenger Scavenger (e.g., TIS, EDT) Scavenger->Trapped_Cation Peptide Sensitive Peptide Residue (e.g., Trp, Cys) Peptide->Side_Product

Caption: Role of scavengers in preventing side reactions.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Coupling Yield with Fmoc-Phe(4-I)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering low coupling yields with Fmoc-Phe(4-I)-OH during solid-phase peptide synthesis (SPPS). The information is presented in a question-and-answer format to directly address common issues.

Troubleshooting Guide

Q1: My coupling reaction with this compound is showing a low yield. What are the potential causes?

Low coupling yield with this compound can be attributed to several factors, primarily stemming from the steric hindrance imposed by the bulky iodine atom at the 4-position of the phenylalanine side chain. This steric bulk can impede the approach of the activated amino acid to the N-terminal amine of the growing peptide chain.[1][2] Other contributing factors can include:

  • Incomplete Fmoc-deprotection: Residual Fmoc protecting groups on the N-terminus of the peptide chain will block the coupling reaction.

  • Peptide aggregation: The growing peptide chain, particularly if it contains hydrophobic residues, can aggregate on the solid support, making the N-terminus inaccessible.[3][4][5]

  • Suboptimal activation of this compound: The chosen coupling reagent may not be potent enough to efficiently activate the sterically hindered carboxylic acid.

  • Poor solvation: Inadequate swelling of the resin or poor solvation of the peptide chain can hinder reaction kinetics.[6]

  • Reagent degradation: Moisture or improper storage can lead to the degradation of coupling reagents and the Fmoc-amino acid itself.

Q2: How can I improve the coupling efficiency of this compound?

Several strategies can be employed to overcome the challenges associated with coupling sterically hindered amino acids like this compound:

  • Optimize the Coupling Reagent: Standard coupling reagents may be insufficient. More potent activating reagents are often required for difficult couplings.[7][8]

  • Increase Reagent Equivalents and Reaction Time: Using a higher excess of the Fmoc-amino acid and coupling reagents, along with extending the reaction time, can help drive the reaction to completion.

  • Perform a Double Coupling: Repeating the coupling step with fresh reagents is a common and effective method to ensure complete reaction.[9][10]

  • Elevate the Reaction Temperature: Carefully increasing the temperature can enhance the reaction rate, but it also carries the risk of increased side reactions like racemization.[11][12][13][14]

  • Improve Solvation: Choose a solvent that promotes good resin swelling and peptide chain solvation. N-Methyl-2-pyrrolidone (NMP) is often a better choice than Dimethylformamide (DMF) for aggregating sequences.[1]

  • Monitor the Reaction: Utilize a qualitative test, such as the Kaiser test, to monitor the presence of free amines after the coupling step. A positive result indicates an incomplete reaction and the need for further action.[15]

Frequently Asked Questions (FAQs)

Q1: Which coupling reagents are most effective for this compound?

For sterically hindered amino acids, uronium/aminium or phosphonium-based coupling reagents are generally more effective than carbodiimides. The choice of reagent can significantly impact the coupling efficiency. While specific data for this compound is limited, studies on other "difficult" sequences provide valuable insights.

Coupling Reagent ClassExamplesRelative Effectiveness for Hindered CouplingsNotes
Uronium/Aminium HATU, HCTU, TBTU, COMUHigh to Very HighHATU and COMU are often considered among the most efficient reagents for difficult couplings.[7][8][16]
Phosphonium PyBOP, PyAOPHighPyAOP is particularly effective for coupling N-methylated amino acids, which also present steric challenges.[8]
Carbodiimide DIC/Oxyma, DIC/HOBtModerate to HighThe use of additives like OxymaPure or HOBt is crucial to enhance reactivity and suppress racemization.[17][18]

Q2: What are the recommended solvent and temperature conditions?

  • Solvent: While DMF is a standard solvent in SPPS, NMP often provides superior solvation for aggregating peptide sequences, which can be a contributing factor to low coupling yields.[1] Consider using a mixture of solvents if aggregation is suspected.

  • Temperature: Room temperature is the standard for SPPS. However, for difficult couplings, increasing the temperature to 40-60°C can be beneficial.[14] It is crucial to monitor for racemization when using elevated temperatures, especially for sensitive amino acids.[11][12][19]

Q3: How do I perform a "double coupling"?

A double coupling involves repeating the coupling step after the initial coupling reaction.

  • After the first coupling reaction, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Prepare a fresh solution of the activated this compound.

  • Add the fresh solution to the resin and allow the second coupling reaction to proceed for the same duration as the first, or longer.

  • After the second coupling, wash the resin again before proceeding to the next deprotection step.

Q4: Can peptide aggregation be the cause of low coupling yield even if this compound is not the first amino acid?

Yes. Peptide aggregation is a sequence-dependent phenomenon and can occur at any stage of the synthesis.[4] If the growing peptide chain on the resin adopts a secondary structure that masks the N-terminal amine, subsequent coupling reactions, including that of this compound, will be inefficient.

Experimental Protocols

The following are generalized protocols that can be adapted to troubleshoot and optimize the coupling of this compound.

Protocol 1: Test Coupling with Different Reagents

Objective: To determine the most effective coupling reagent for this compound in a specific peptide sequence.

Methodology:

  • Swell the resin (e.g., Rink Amide, 100 mg, 0.5 mmol/g) in DMF for 30 minutes in separate reaction vessels.

  • Perform the standard Fmoc deprotection of the N-terminal amino acid.

  • Wash the resin thoroughly with DMF.

  • In separate vials, pre-activate this compound (4 equivalents) with the chosen coupling reagents (e.g., HATU, HCTU, DIC/Oxyma) and a base (e.g., DIPEA, 8 equivalents) in DMF for 2-5 minutes.

  • Add the activated amino acid solutions to the respective resin-containing reaction vessels.

  • Allow the coupling reactions to proceed for 2 hours at room temperature.

  • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Take a small sample of resin from each vessel and perform a Kaiser test to qualitatively assess the presence of free amines.

  • Cleave a small portion of the peptide from each resin and analyze by LC-MS to quantify the coupling efficiency.

Protocol 2: Optimizing Reaction Time and Temperature

Objective: To evaluate the effect of increased reaction time and temperature on the coupling yield of this compound.

Methodology:

  • Following Protocol 1, use the most effective coupling reagent identified.

  • Set up parallel syntheses with the following conditions:

    • Condition A: 2-hour coupling at room temperature.

    • Condition B: 4-hour coupling at room temperature.

    • Condition C: 2-hour coupling at 40°C.

    • Condition D: 2-hour coupling at 50°C.

  • After coupling, wash the resin as described in Protocol 1.

  • Analyze the coupling efficiency for each condition using the Kaiser test and LC-MS analysis of a cleaved sample.

  • For reactions at elevated temperatures, it is crucial to also analyze the sample for racemization by chiral chromatography or by enzymatic digestion followed by LC-MS analysis.

Visualizations

Troubleshooting_Workflow start Low Coupling Yield with This compound issue Potential Causes start->issue steric_hindrance Steric Hindrance issue->steric_hindrance aggregation Peptide Aggregation issue->aggregation activation Suboptimal Activation issue->activation solvation Poor Solvation issue->solvation solutions Troubleshooting Strategies steric_hindrance->solutions aggregation->solutions activation->solutions solvation->solutions reagent Optimize Coupling Reagent (e.g., HATU, COMU) solutions->reagent double_coupling Perform Double Coupling solutions->double_coupling conditions Modify Reaction Conditions (Time, Temperature, Solvent) solutions->conditions monitor Monitor Reaction (Kaiser Test) reagent->monitor double_coupling->monitor conditions->monitor monitor->solutions Positive Test success Improved Coupling Yield monitor->success Negative Test

Caption: A workflow diagram for troubleshooting low coupling yield.

SPPS_Cycle_Troubleshooting cluster_spps Standard SPPS Cycle cluster_troubleshooting Troubleshooting Interventions deprotection 1. Fmoc Deprotection 20% Piperidine/DMF wash1 2. Washing DMF deprotection->wash1 coupling 3. Coupling This compound + Coupling Reagent wash1->coupling wash2 4. Washing DMF coupling->wash2 monitor Kaiser Test wash2->monitor optimize_reagent Use Potent Reagent (HATU, COMU) optimize_reagent->coupling double_couple Repeat Coupling Step double_couple->coupling modify_conditions Increase Time/Temp Change Solvent (NMP) modify_conditions->coupling incomplete Incomplete Coupling (Positive Test) monitor->incomplete complete Complete Coupling (Negative Test) monitor->complete incomplete->optimize_reagent incomplete->double_couple incomplete->modify_conditions next_cycle Proceed to Next Cycle complete->next_cycle

Caption: SPPS cycle with integrated troubleshooting points.

References

Technical Support Center: Optimizing On-Resin Suzuki Coupling of Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the on-resin Suzuki coupling of peptides using palladium catalysts.

Troubleshooting Guide

This guide addresses common issues encountered during on-resin Suzuki coupling experiments.

ProblemPotential CauseSuggested Solution
Low or No Coupling Yield 1. Inefficient Catalyst System: The chosen palladium catalyst or ligand may not be optimal for the specific peptide sequence and aryl halide/boronic acid.Screen Catalysts: Test different palladium sources such as Pd(PPh₃)₄, Pd(OAc)₂, or Pd₂(dba)₃.[1][2] • Screen Ligands: Evaluate various phosphine (B1218219) ligands. For example, SPhos and P(o-tolyl)₃ have been shown to be effective.[1][2] • Use Pre-catalysts: Consider using highly active pre-catalysts like (ƞ³-1-tBu-indenyl)Pd(IPr)(Cl) for challenging couplings.[3]
2. Poor Resin Swelling: The solvent system may not adequately swell the resin, limiting reagent access to the peptide.Solvent Selection: Use solvents known to promote resin swelling, such as DMF, or mixed solvent systems like DME/H₂O or EtOH/toluene/H₂O.[2] The choice of solvent is critical for solid-supported substrates to ensure proper swelling of the solid support.[2] • Check Resin Compatibility: Ensure the chosen resin (e.g., Wang, Rink Amide) is compatible with the reaction conditions.[2]
3. Inappropriate Base: The base may not be strong enough or may cause side reactions.Base Screening: Test common bases like K₂CO₃, K₃PO₄, or Na₂CO₃.[1][2] Aqueous solutions of weak bases in combination with DMF have proven optimal in some cases.[2]
4. Catalyst Deactivation: Oxygen can deactivate the palladium catalyst.Degassing: Thoroughly degas all solvents and reagents by bubbling with an inert gas (e.g., argon or nitrogen) before use.[4] • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup and duration.[4]
Side Reactions Observed (e.g., Deboronation, Dehalogenation) 1. High Reaction Temperature: Prolonged exposure to high temperatures can lead to side product formation.Temperature Optimization: Reduce the reaction temperature. While some protocols use up to 120°C with microwave irradiation[5][6], others achieve high yields at milder temperatures ranging from 40°C to 80°C.[1][2] • Reaction Time: Minimize the reaction time to what is necessary for complete conversion.
2. Incompatible Protecting Groups: Certain amino acid side-chain protecting groups may not be stable under the reaction conditions.Protecting Group Strategy: Review the stability of all protecting groups on the peptide sequence under the basic and thermal conditions of the Suzuki coupling.
Peptide Degradation or Modification 1. Methionine Oxidation: The methionine side chain is susceptible to oxidation.Cleavage Conditions: If oxidation is observed after cleavage, perform the cleavage under an argon atmosphere to minimize oxidation.[5][6]
2. Linker Instability: The linker attaching the peptide to the resin may be unstable.Resin Choice: For example, Wang resin has been observed to lead to product loss due to benzyl (B1604629) ester hydrolysis under some conditions. Switching to a more stable resin like Rink Amide can be beneficial.[2]
Difficulty Purifying the Final Peptide 1. Catalyst Leaching: Palladium from the catalyst may leach into the solution, contaminating the product.Heterogeneous Catalysts: Use a resin-bound palladium catalyst or palladium nanoparticles on a solid support to simplify removal by filtration.[7][8][9] • Post-Reaction Wash: Thoroughly wash the resin with appropriate solvents after the reaction to remove residual catalyst and reagents.[9]

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst is best for on-resin Suzuki coupling of peptides?

There is no single "best" catalyst, as the optimal choice depends on the specific substrates. However, Pd(PPh₃)₄ is a frequently used and effective catalyst for this purpose.[1][2] Other common catalysts include Pd(OAc)₂ and Pd₂(dba)₃, often used in combination with phosphine ligands like SPhos or P(o-tolyl)₃ to enhance reactivity.[1][2][5][6]

Q2: What is the importance of the solvent in on-resin Suzuki coupling?

The solvent is crucial for two main reasons: it must facilitate the swelling of the solid support resin to allow reagent access, and it needs to be compatible with the peptide and other reagents.[2] Dimethylformamide (DMF) is a common choice. Mixed aqueous systems, such as DME/H₂O, are also used, which can be advantageous for the solubility of unprotected or partially protected peptides.[2]

Q3: How can I prevent side reactions like deboronation?

Side reactions such as deboronation and dehalogenation can be minimized by optimizing the reaction conditions.[5][6] This often involves reducing the reaction temperature and limiting the reaction time. Temperatures above 100°C have been associated with a significant increase in side product formation.[2]

Q4: Can I perform the Suzuki coupling on a peptide with an unprotected N-terminus?

It is generally recommended to have the N-terminus of the resin-bound peptide protected (e.g., with a Boc group). Unprotected N-termini can sometimes be unstable under the reaction conditions.[2]

Q5: My reaction is not working. How can I troubleshoot it?

Start by verifying the integrity of your reagents. Alkylboronic acids, for instance, can be unstable.[10] Ensure your solvents are anhydrous and properly degassed, and that the reaction is performed under a strict inert atmosphere.[4] If the issue persists, a systematic screening of catalysts, ligands, bases, and solvents is recommended. Running a simpler, known control reaction, like coupling bromobenzene (B47551) and phenylboronic acid, can help determine if the issue is with your general setup or the specific substrates.[10]

Experimental Protocols

General Protocol for On-Resin Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific peptide sequences and coupling partners.

  • Resin Preparation: Swell the peptide-bound resin in the chosen reaction solvent (e.g., DMF or a DME/H₂O mixture) for at least 30 minutes.

  • Reagent Preparation: In a separate flask, dissolve the arylboronic acid (typically 3-5 equivalents relative to the peptide) and the base (e.g., K₂CO₃, 3-5 equivalents) in the degassed solvent system.

  • Degassing: Bubble argon or nitrogen through the resin slurry and the reagent solution for 15-20 minutes to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.1-0.5 equivalents) to the resin slurry.

  • Reaction Initiation: Transfer the degassed reagent solution to the resin slurry.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80°C) and stir for the required time (typically 12-24 hours).[1][2][4] The reaction progress can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing it by LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the resin and wash it extensively with the reaction solvent, followed by water, and then a final wash with an organic solvent like ethyl acetate (B1210297) and methanol (B129727) to remove any unreacted reagents and soluble palladium species.[4][9]

  • Cleavage and Purification: Dry the resin and proceed with the standard cleavage protocol for your resin and protecting group strategy. Purify the resulting peptide by HPLC.

Visualizations

Experimental_Workflow General Workflow for On-Resin Suzuki Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Resin_Prep 1. Swell Peptide-Resin Degassing 3. Degas Solvents, Resin & Reagents Resin_Prep->Degassing Reagent_Prep 2. Prepare Arylboronic Acid & Base Solution Reagent_Prep->Degassing Catalyst_Add 4. Add Palladium Catalyst to Resin Degassing->Catalyst_Add Reaction_Start 5. Combine Reagents & Resin Catalyst_Add->Reaction_Start Heating 6. Heat & Stir (e.g., 80°C, 12-24h) Reaction_Start->Heating Washing 7. Cool, Filter & Wash Resin Heating->Washing Cleavage 8. Cleave Peptide from Resin Washing->Cleavage Purification 9. Purify Peptide (HPLC) Cleavage->Purification

Caption: A flowchart illustrating the key steps in a typical on-resin Suzuki coupling experiment.

Troubleshooting_Tree Troubleshooting Low Yield in On-Resin Suzuki Coupling Start Low or No Yield Check_Inert Is the reaction under strict inert atmosphere? Start->Check_Inert Check_Swelling Is the resin swelling adequate in the solvent? Check_Inert->Check_Swelling Yes Sol_Degas Degas all solvents and reagents thoroughly. Check_Inert->Sol_Degas No Check_Catalyst Is the catalyst system (catalyst, ligand, base) optimal? Check_Swelling->Check_Catalyst Yes Sol_Solvent Change to a better swelling solvent (e.g., DMF). Check_Swelling->Sol_Solvent No Sol_Screen Screen different catalysts, ligands, and bases. Check_Catalyst->Sol_Screen No Success Problem Resolved Check_Catalyst->Success Yes Sol_Degas->Success Sol_Solvent->Success Sol_Screen->Success

Caption: A decision tree to guide troubleshooting for low-yield on-resin Suzuki coupling reactions.

References

Technical Support Center: Troubleshooting Fmoc Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during Fmoc Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed in Fmoc SPPS?

A1: The most frequently encountered side reactions in Fmoc SPPS include aspartimide formation, diketopiperazine (DKP) formation, racemization of amino acids (particularly Cysteine and Histidine), formation of deletion sequences due to incomplete coupling or deprotection, and side reactions specific to certain amino acid residues. Aggregation of the growing peptide chain on the resin is also a common issue that can lead to incomplete reactions.

Q2: How can I detect the presence of these side products in my crude peptide?

A2: The primary method for detecting side products is High-Performance Liquid Chromatography (HPLC) analysis of the crude peptide, often coupled with Mass Spectrometry (MS). Side products may appear as additional peaks in the chromatogram. Mass spectrometry can then be used to identify the mass of these impurities, which can often indicate the nature of the side reaction (e.g., a mass difference of -18 Da can suggest aspartimide formation).

Q3: Is it possible to completely eliminate all side reactions in Fmoc SPPS?

A3: While it is challenging to completely eliminate all side reactions, their occurrence can be significantly minimized by optimizing the synthesis protocol. This includes careful selection of resins, protecting groups, coupling reagents, and reaction conditions, as well as considering the specific peptide sequence being synthesized.

Troubleshooting Guides for Common Side Reactions

Aspartimide Formation

Issue: HPLC/MS analysis of the crude peptide shows a significant peak with a mass corresponding to the desired peptide minus 18 Da (loss of water), and potentially other related impurities. This is a common problem, especially with Asp-Gly, Asp-Asn, Asp-Ser, and Asp-Thr sequences.[1]

Root Cause: Aspartimide formation is a base-catalyzed intramolecular cyclization of an aspartic acid residue.[2] The backbone amide nitrogen attacks the side-chain carbonyl of the aspartic acid, forming a succinimide (B58015) ring. This aspartimide can then be hydrolyzed to form a mixture of α- and β-aspartyl peptides, or be attacked by piperidine (B6355638) to form piperidide adducts.[2] This process is often accompanied by racemization at the α-carbon of the aspartic acid.

Preventative Measures & Troubleshooting:

  • Modification of Deprotection Conditions:

    • Use a Weaker Base: Replace the standard 20% piperidine in DMF with a milder base like 5% piperazine (B1678402) in DMF or NMP.[3][4]

    • Add an Acidic Additive: The addition of 0.1 M hydroxybenzotriazole (B1436442) (HOBt) to the piperidine deprotection solution can significantly reduce aspartimide formation.[3][5]

  • Use of Sterically Hindered Side-Chain Protecting Groups:

    • Employing bulkier protecting groups on the aspartic acid side chain can sterically hinder the formation of the succinimide ring. Examples include Fmoc-Asp(OMpe)-OH and Fmoc-Asp(OtBu)-OH, although their effectiveness can be sequence-dependent. The use of Fmoc-Asp(OBno)-OH has been shown to be highly effective in reducing aspartimide formation.

  • Backbone Protection:

    • Introducing a protecting group on the backbone amide nitrogen of the amino acid following the aspartic acid residue prevents the initial nucleophilic attack. The 2-hydroxy-4-methoxybenzyl (Hmb) and 2,4-dimethoxybenzyl (Dmb) groups are used for this purpose.[5]

Quantitative Data on Aspartimide Prevention:

Prevention StrategyPeptide Sequence (Scorpion Toxin II)Aspartimide Formation (% per cycle)D-Aspartate (%)Reference
Fmoc-Asp(OtBu)-OHVKDG YI1.813.5
Fmoc-Asp(OMpe)-OHVKDG YI0.810.7
Fmoc-Asp(OBno)-OH VKDGYI 0.1 0.6
Fmoc-Asp(OtBu)-OHVKDN YI0.23.5
Fmoc-Asp(OMpe)-OHVKDN YI0.12.9
Fmoc-Asp(OBno)-OH VKDNYI <0.05 0.4

Experimental Protocol: Fmoc Deprotection with HOBt Addition

  • Reagent Preparation: Prepare a solution of 20% (v/v) piperidine and 0.1 M HOBt in high-purity DMF.

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • Deprotection: Drain the DMF and add the deprotection solution to the resin.

  • Reaction: Gently agitate the resin for the desired time (e.g., 2 x 10 minutes).

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (e.g., 5 x 1 minute) to remove all traces of piperidine and HOBt.[1]

Logical Workflow for Aspartimide Formation and Prevention

Aspartimide_Formation cluster_problem Aspartimide Formation cluster_solution Prevention Strategies Asp_Residue Aspartic Acid Residue (in peptide chain) Aspartimide Aspartimide Intermediate (-18 Da) Asp_Residue->Aspartimide  Base-catalyzed  intramolecular  cyclization Bulky_PG Use Bulky Side-Chain Protecting Group (e.g., OBno) Piperidine Piperidine (Fmoc deprotection) Piperidine->Aspartimide Weaker_Base Use Weaker Base (e.g., Piperazine) Side_Products Side Products: α/β-peptides, piperidides, racemized products Aspartimide->Side_Products  Hydrolysis or  Piperidine attack HOBt_Addition Add HOBt to Deprotection Solution Backbone_Prot Backbone Protection (e.g., Hmb, Dmb)

Caption: Logical workflow of aspartimide formation and its prevention.

Diketopiperazine (DKP) Formation

Issue: Significant loss of peptide from the resin, especially after the coupling of the second amino acid. This is particularly prevalent when Proline or another secondary amino acid is in the first or second position of the sequence.[5]

Root Cause: DKP formation is an intramolecular cyclization of a dipeptide, leading to its cleavage from the resin. During the Fmoc deprotection of the second amino acid, the liberated N-terminal amine can attack the ester linkage of the first amino acid to the resin, forming a stable six-membered diketopiperazine ring.[4][6]

Preventative Measures & Troubleshooting:

  • Use of Sterically Hindered Resins: Synthesizing the peptide on a 2-chlorotrityl chloride resin is preferred for sequences prone to DKP formation. The steric bulk of this resin hinders the intramolecular cyclization.[5]

  • Dipeptide Coupling: Instead of coupling the first two amino acids sequentially, couple a pre-formed Fmoc-dipeptide unit. This bypasses the dipeptide-resin intermediate that is susceptible to DKP formation.[5]

  • Optimized Fmoc-Removal Conditions: An alternative Fmoc-removal solution of 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in N-methyl-2-pyrrolidone (NMP) has been shown to drastically reduce DKP formation compared to the standard 20% piperidine in DMF.[4][7][8][9]

Quantitative Data on DKP Formation Prevention:

Fmoc-Removal ConditionDKP Formation (%)Reference
20% Piperidine/DMF13.8[9]
5% Piperidine/DMF12.2[9]
5% Piperazine/DMF<4[9]
5% Piperazine/NMP<4[9]
2% DBU, 5% Piperazine/NMP Significantly Reduced [4][9]

Experimental Protocol: Coupling of the Third Amino Acid Immediately After the Second

  • After coupling the second amino acid and washing the resin, proceed immediately to the deprotection of the Fmoc group.

  • Following deprotection and washing, immediately couple the third amino acid. Minimizing the time the deprotected dipeptide-resin is exposed to basic conditions can help reduce DKP formation.

DKP_Prevention cluster_prevention Prevention Strategies Start Start Synthesis Couple_AA1 Couple 1st Amino Acid Start->Couple_AA1 Couple_AA2 Couple 2nd Amino Acid Couple_AA1->Couple_AA2 Deprotect_AA2 Fmoc Deprotection of 2nd AA Couple_AA2->Deprotect_AA2 DKP_Risk High Risk of DKP Formation Deprotect_AA2->DKP_Risk DKP_Formation DKP Formation & Peptide Cleavage DKP_Risk->DKP_Formation No Prevention Continue_Synth Continue Synthesis DKP_Risk->Continue_Synth Prevention Applied End End Continue_Synth->End Use_2ClTrt_Resin Use 2-Chlorotrityl Resin Use_2ClTrt_Resin->Couple_AA1 Couple_Dipeptide Couple Fmoc-Dipeptide Couple_Dipeptide->Couple_AA2 Optimized_Deprotection Use Optimized Deprotection (2% DBU/5% Piperazine/NMP) Optimized_Deprotection->Deprotect_AA2

Caption: A workflow incorporating the Kaiser test and capping to prevent deletion sequences.

References

Kaiser test protocol to monitor completeness of coupling reaction

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Kaiser Test Protocol

Welcome to the technical support center for the Kaiser test protocol. This guide is designed for researchers, scientists, and drug development professionals to assist in monitoring the completeness of coupling reactions in solid-phase peptide synthesis (SPPS). Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the Kaiser test?

The Kaiser test, also known as the ninhydrin (B49086) test, is a highly sensitive chemical test used to detect the presence of primary amines.[1][2] In the context of SPPS, it is used to confirm the presence of free amino groups on the resin-bound peptide, which indicates an incomplete coupling reaction.[1] The test relies on the reaction of ninhydrin with primary amines to produce a characteristic deep blue or purple color (Ruhemann's purple).[1][3] The intensity of this color is proportional to the amount of free primary amines present on the resin.[1]

Q2: When should the Kaiser test be performed?

The Kaiser test should be performed after the coupling step in solid-phase peptide synthesis to check for the presence of any unreacted primary amino groups. A negative test (no color change) indicates a complete reaction, while a positive test (blue color) signifies that the coupling is incomplete.

Q3: Is the Kaiser test reliable for all amino acids?

No, the Kaiser test is not reliable for detecting secondary amines.[2][4][5] Therefore, if the N-terminal amino acid is a secondary amine such as proline, pipecolic acid, or tetrahydroisoquinoline-3-carboxylic acid, the Kaiser test will not produce the characteristic blue color and can give a false negative result.[2][4] For these cases, alternative tests like the Isatin or Chloranil test are recommended.[2][4] Additionally, some primary amino acids like serine, asparagine, and aspartic acid may not yield the typical dark blue color.[6]

Q4: What do the different color results of the Kaiser test indicate?

The visual results of the Kaiser test can be interpreted to assess the extent of the coupling reaction.

Color of Beads Color of Solution Interpretation Recommended Action
Yellow/ColorlessYellow/ColorlessComplete Coupling: No free primary amines detected.Proceed to the next deprotection step.
Dark BlueDark BlueIncomplete Coupling: Significant amount of free primary amines present.Perform a second coupling (recouple).[4]
ColorlessLight BlueNearly Complete Coupling: Trace amounts of unreacted amines.Extend the coupling time or cap the unreacted chains.[5]
Red-BrownRed-BrownAmbiguous/Proline: May indicate the presence of a secondary amine like proline.Use an alternative test like the Isatin or Chloranil test for confirmation.[4]

Q5: What are some alternatives to the Kaiser test?

Several alternatives to the Kaiser test exist for monitoring coupling reactions in SPPS:

  • Isatin Test: Specifically used for detecting unprotected N-terminal proline, producing a blue color.[4]

  • Chloranil Test: Another alternative for detecting secondary amines like proline, also resulting in a blue color.[4]

  • Bromophenol Blue (BPB) Test: An acid-base indicator test that detects the basicity of the free amino group.[4][5]

  • 2,4,6-Trinitrobenzenesulfonic Acid (TNBS) Test: A sensitive test for primary amines that produces a red color.[5][7]

  • Quantitative Colorimetric Methods: Newer methods based on acid-base reactions with specific dyes have been developed for a quantitative and non-destructive analysis of free amines.[8][9]

Troubleshooting Guide

This guide addresses common problems encountered during the Kaiser test and provides systematic solutions.

Issue 1: False Positive Result

A false positive is indicated by the appearance of a blue color even when the coupling reaction is complete.[10][11]

Potential Cause Troubleshooting Step
Inefficient Washing: Residual base (e.g., piperidine (B6355638) from the previous deprotection step) or coupling reagents can interfere with the test.Ensure the resin is thoroughly washed with an appropriate solvent (e.g., DMF) before performing the test to remove all residual reagents.[4]
Excessive Heating: Overheating during the test (e.g., above 120°C or for a prolonged time) can cause the Fmoc-protecting group to be cleaved by the pyridine (B92270) in the Kaiser reagents, exposing the primary amine and leading to a false positive.[4][7]Carefully control the heating temperature and time as specified in the protocol (e.g., 110-120°C for 5 minutes).[2][6]
Resin Degradation: Certain types of resin, like PEGA or PEG-coated polystyrene, can be more susceptible to damage, potentially exposing amine-like functionalities.[12]Handle the resin gently and ensure compatibility with the synthesis conditions.
Presence of Free Amino Acids: Contamination of protected amino acid stock with free amino acids can lead to a positive result.[12]Use high-purity reagents.
Issue 2: False Negative Result

A false negative occurs when the test result is negative (no blue color) despite an incomplete coupling reaction.[10][11]

Potential Cause Troubleshooting Step
N-terminal Secondary Amine: The amino acid being coupled is a secondary amine (e.g., Proline). The Kaiser test is unreliable for these residues.[2][4]Use an alternative test such as the Isatin or Chloranil test.[2][4]
Degraded Reagents: The Kaiser test reagents, particularly the KCN solution, can degrade over time.Prepare fresh reagents, especially the KCN solution, and store them properly.
Insufficient Heating: Not heating the sample sufficiently can prevent the color-forming reaction from occurring.Ensure the sample is heated to the recommended temperature for the specified duration.
Issue 3: Ambiguous or Weak Color Development
Potential Cause Troubleshooting Step
Difficult Coupling Sequence: Aggregation of the peptide chain can hinder the coupling reaction, leading to a small amount of unreacted amines.[4]Consider changing the solvent (e.g., to NMP or DMSO) or using a more potent coupling reagent (e.g., HATU or HCTU).[4] If a small amount of unreacted amine persists after a second coupling, cap the remaining free amines using acetic anhydride.[4]
Amino Acid Specificity: Some primary amino acids naturally produce a less intense color with ninhydrin.[6]It is helpful to run a positive control (resin with a known free primary amine) and a negative control (fully protected resin) to benchmark the expected color intensity.[7]

Experimental Protocols

Kaiser Test Protocol

This protocol is a widely used method for the qualitative determination of free primary amines in SPPS.

Reagent Preparation:

ReagentCompositionPreparation
Reagent A Potassium Cyanide (KCN) in Pyridine1. Dissolve 16.5 mg of KCN in 25 mL of distilled water. 2. Dilute 1.0 mL of this solution with 49 mL of pyridine.[2]
Reagent B Ninhydrin in n-ButanolDissolve 1.0 g of ninhydrin in 20 mL of n-butanol.[2]
Reagent C Phenol (B47542) in n-ButanolDissolve 40 g of phenol in 20 mL of n-butanol.[2]

Procedure:

  • Collect a small sample of resin (10-15 beads) in a small test tube.[2]

  • Wash the resin beads thoroughly with a suitable solvent (e.g., ethanol (B145695) or DMF) to remove any residual reagents.[6]

  • Add 2-3 drops of Reagent A to the test tube.

  • Add 2-3 drops of Reagent B to the test tube.

  • Add 2-3 drops of Reagent C to the test tube.

  • Heat the test tube at 110-120°C for 5 minutes.[2][6]

  • Observe the color of the beads and the solution. A dark blue color indicates the presence of free primary amines (incomplete coupling), while a yellow or colorless appearance signifies a complete reaction.[6]

Visualizations

Kaiser_Test_Workflow start Start: Post-Coupling Step collect_resin 1. Collect Resin Sample (10-15 beads) start->collect_resin wash_resin 2. Wash Resin (e.g., with DMF/Ethanol) collect_resin->wash_resin add_reagents 3. Add Kaiser Reagents (A, B, and C) wash_resin->add_reagents heat_sample 4. Heat Sample (110-120°C for 5 min) add_reagents->heat_sample observe_color 5. Observe Color heat_sample->observe_color end End observe_color->end

Caption: Experimental workflow for the Kaiser test protocol.

Troubleshooting_Logic start Kaiser Test Result positive Positive (Blue) start->positive negative Negative (Yellow) start->negative ambiguous Ambiguous (Red-Brown) start->ambiguous check_heating Check for Overheating or Inefficient Washing positive->check_heating check_proline Is N-terminal residue Proline? negative->check_proline check_proline2 Is N-terminal residue Proline? ambiguous->check_proline2 recouple Action: Recouple or Cap check_heating->recouple proceed Action: Proceed to Next Step check_proline->proceed No alt_test Action: Use Alternative Test (e.g., Isatin) check_proline->alt_test Yes difficult_seq Consider Difficult Sequence check_proline2->difficult_seq No alt_test2 Action: Use Alternative Test check_proline2->alt_test2 Yes recouple_cap Action: Recouple and/or Cap difficult_seq->recouple_cap

Caption: Troubleshooting logic for Kaiser test results.

References

Technical Support Center: Improving Fmoc Deprotection for Sterically Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the Fmoc deprotection of sterically hindered amino acids in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of incomplete Fmoc deprotection for sterically hindered amino acids?

Incomplete Fmoc deprotection is often a result of a combination of factors related to the peptide sequence and reaction conditions. Sterically hindered amino acids, such as Valine (Val), Isoleucine (Ile), Threonine (Thr), and α,α-disubstituted amino acids like Aib (α-aminoisobutyric acid), physically obstruct the approach of the deprotection base (e.g., piperidine) to the Fmoc group. As the peptide chain elongates, it can adopt secondary structures like β-sheets, leading to peptide aggregation on the solid support. This aggregation further limits reagent accessibility to the N-terminal Fmoc group, resulting in incomplete deprotection and the formation of deletion sequences.[1][2]

Q2: How can I detect incomplete Fmoc deprotection?

Several qualitative and quantitative methods can be employed to monitor the completeness of the Fmoc deprotection step:

  • Kaiser Test (Ninhydrin Test): This is a widely used qualitative colorimetric test to detect the presence of free primary amines on the resin. A positive test (blue/purple beads) indicates successful deprotection. However, it is not reliable for N-terminal proline residues.

  • UV Monitoring: Automated peptide synthesizers often utilize real-time UV monitoring of the effluent during the deprotection step. The cleavage of the Fmoc group releases dibenzofulvene (DBF), which forms an adduct with piperidine (B6355638) that absorbs strongly around 301 nm. A plateau in the UV signal indicates the completion of the reaction.[3]

  • Mass Spectrometry: A small sample of the peptidyl-resin can be cleaved and analyzed by mass spectrometry to check for the presence of the desired peptide and any deletion sequences resulting from incomplete deprotection.

Q3: What are the standard conditions for Fmoc deprotection, and when should they be modified?

The standard protocol for Fmoc deprotection typically involves treating the peptide-resin with a 20% (v/v) solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[4][5] This is usually performed in two steps: a short treatment (1-3 minutes) followed by a longer treatment (10-20 minutes).

These standard conditions may be insufficient for sterically hindered amino acids or "difficult" sequences prone to aggregation. Modifications should be considered when you observe incomplete deprotection through monitoring techniques or when synthesizing peptides with known challenging sequences.

Troubleshooting Guide

Issue: Incomplete Deprotection of a Sterically Hindered Amino Acid

Symptoms:

  • Negative or weak Kaiser test result after deprotection.

  • UV monitoring indicates incomplete removal of the Fmoc group.

  • Mass spectrometry analysis of the crude peptide shows significant deletion sequences.

Troubleshooting Workflow:

G start Incomplete Deprotection Detected increase_time Increase Deprotection Time/Cycles start->increase_time change_base Modify Deprotection Reagent increase_time->change_base If still incomplete end Successful Deprotection increase_time->end If successful increase_temp Increase Reaction Temperature change_base->increase_temp If still incomplete change_base->end If successful change_solvent Change Solvent increase_temp->change_solvent If still incomplete increase_temp->end If successful additives Use Additives change_solvent->additives If still incomplete change_solvent->end If successful pseudoproline Incorporate Pseudoproline Dipeptides additives->pseudoproline For aggregation-prone sequences additives->end If successful pseudoproline->end If successful

Caption: Troubleshooting workflow for incomplete Fmoc deprotection.

Detailed Solutions:

  • Increase Deprotection Time and/or Cycles: The simplest modification is to extend the deprotection time or perform additional deprotection cycles. For example, instead of a 1 + 10-minute cycle, try a 2 + 20-minute cycle or three cycles of 10 minutes each.

  • Modify the Deprotection Reagent: If extending the time is ineffective, consider using a stronger or more effective deprotection cocktail.

    • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is a stronger, non-nucleophilic base that can be more effective than piperidine for sterically hindered residues.[6][7] A common cocktail is 2% DBU in DMF. Often, a small amount of piperidine (e.g., 2%) is added to scavenge the liberated dibenzofulvene.[7][8]

    • Piperazine (B1678402): Piperazine is another alternative to piperidine. A combination of 5% piperazine and 2% DBU in DMF has been shown to be a rapid and efficient deprotection solution.[9][10]

    • 4-Methylpiperidine (4-MP): 4-MP has been reported to have similar deprotection kinetics to piperidine and can be a suitable substitute.[2][11]

  • Increase the Reaction Temperature: Elevating the temperature (e.g., to 40-60°C) can help disrupt peptide aggregation and improve reagent penetration, thereby enhancing deprotection efficiency.[7] However, higher temperatures can also increase the risk of side reactions like racemization, so this should be done with caution and optimized for the specific sequence.

  • Change the Solvent: Switching from DMF to NMP can be beneficial. NMP has a higher boiling point and can be more effective at disrupting secondary structures and improving resin swelling.[7]

  • Incorporate Chaotropic Agents: The addition of chaotropic salts, such as LiCl or KSCN, to the deprotection solution can help to break up secondary structures and improve deprotection efficiency.

  • Utilize Pseudoproline Dipeptides: For sequences containing Ser or Thr, incorporating a pseudoproline dipeptide can be a highly effective strategy to disrupt aggregation.[1][12][13] These dipeptides introduce a "kink" in the peptide backbone, preventing the formation of β-sheets and improving solvation.[1][12][13]

Data Presentation: Comparison of Deprotection Reagents

The following table summarizes a comparison of different deprotection reagents for Fmoc removal from sterically hindered amino acids, compiled from various studies. The efficiency can be sequence-dependent, and the data should be used as a guideline for optimization.

Amino AcidReagentConcentration (v/v in DMF)Time (min)Temperature (°C)Deprotection Efficiency/PurityReference(s)
Arginine(Pbf)20% Piperidine20%10RTEfficient[11]
Arginine(Pbf)20% 4-Methylpiperidine20%10RTEfficient[11]
Arginine(Pbf)10% Piperazine (w/v in 9:1 DMF/EtOH)10%>10RTLess efficient at shorter times[11]
Valine20% Piperidine20%1.5RTt1/2 = 7s[8]
Valine5% Piperazine + 2% DBU5% + 2%<1RTt1/2 = 4s[8]
Thioamide-containing peptide20% Piperidine20%3 x 2RTLower yield (30%) and epimerization[6]
Thioamide-containing peptide2% DBU2%3 x 2RTHigher yield (36%) and reduced epimerization[6]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection
  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Solvent Wash: Wash the resin with DMF (3 times).

  • Deprotection (Step 1): Add a 20% piperidine in DMF solution to the resin and agitate for 2 minutes.

  • Drain: Drain the deprotection solution.

  • Deprotection (Step 2): Add a fresh 20% piperidine in DMF solution and agitate for 10-20 minutes.

  • Drain: Drain the deprotection solution.

  • Washing: Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

  • Monitoring: Perform a Kaiser test on a small sample of resin beads to confirm the presence of free primary amines.

Protocol 2: DBU-Based Deprotection for Hindered Residues
  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Solvent Wash: Wash the resin with DMF (3 times).

  • Deprotection: Add a solution of 2% DBU and 2% piperidine in DMF to the resin.

  • Agitation: Agitate the mixture for 5-15 minutes at room temperature. For very difficult sequences, the time can be extended, or the temperature can be increased to 40°C.

  • Drain: Drain the deprotection solution.

  • Repeat Deprotection (Optional): For extremely difficult cases, repeat steps 3-5.

  • Washing: Wash the resin thoroughly with DMF (at least 6 times) to ensure complete removal of DBU and piperidine.

  • Monitoring: Perform a Kaiser test to confirm complete deprotection.

Protocol 3: Incorporation of a Pseudoproline Dipeptide
  • Identify Position: Identify a Ser or Thr residue in your sequence that is a suitable location for a pseudoproline dipeptide. Ideally, they should be spaced 5-6 residues apart.[13]

  • Select Dipeptide: Choose the appropriate Fmoc-Xaa-Ser/Thr(ΨMe,MePro)-OH dipeptide from a commercial supplier.

  • Coupling: Couple the pseudoproline dipeptide using standard coupling protocols (e.g., HBTU/DIPEA or DIC/Oxyma). No special conditions are required.

  • Continue Synthesis: Continue with the standard SPPS cycles of deprotection and coupling for the subsequent amino acids.

  • Final Cleavage: The pseudoproline oxazolidine (B1195125) ring is cleaved during the final TFA-based cleavage from the resin, regenerating the native Ser or Thr residue.[1]

Visualizations

Fmoc Deprotection Mechanism

G Fmoc-Peptide Fmoc-Peptide Intermediate_Anion Intermediate Anion Fmoc-Peptide->Intermediate_Anion Proton Abstraction Piperidine Piperidine Piperidine->Intermediate_Anion DBF-Piperidine_Adduct DBF-Piperidine Adduct Piperidine->DBF-Piperidine_Adduct Scavenging Dibenzofulvene Dibenzofulvene (DBF) Intermediate_Anion->Dibenzofulvene β-elimination Deprotected_Peptide Deprotected Peptide Intermediate_Anion->Deprotected_Peptide Dibenzofulvene->DBF-Piperidine_Adduct

Caption: Mechanism of Fmoc deprotection by piperidine.

Logic for Selecting a Deprotection Strategy

G start Starting Peptide Synthesis is_hindered Is the N-terminal a sterically hindered amino acid? start->is_hindered standard_deprotection Use Standard Deprotection (20% Piperidine/DMF) is_hindered->standard_deprotection No optimized_deprotection Use Optimized Deprotection Strategy is_hindered->optimized_deprotection Yes monitor Monitor Deprotection (e.g., Kaiser Test, UV) standard_deprotection->monitor optimized_deprotection->monitor is_complete Is deprotection complete? monitor->is_complete continue_synthesis Continue to Next Coupling Step is_complete->continue_synthesis Yes troubleshoot Troubleshoot (See Guide Above) is_complete->troubleshoot No troubleshoot->optimized_deprotection

Caption: Decision-making process for choosing an Fmoc deprotection strategy.

References

Technical Support Center: Purification of Crude Peptides Containing Unnatural Amino Acids by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude peptides containing unnatural amino acids (UAAs) by High-Performance Liquid Chromatography (HPLC). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Incorporating unnatural amino acids can significantly alter peptide characteristics such as hydrophobicity, charge, and solubility, posing unique challenges for purification. This guide is structured to address specific issues you may encounter.

Section 1: Poor Peak Shape & Resolution

Question: My peptide peak is broad, tailing, or showing splitting. What are the common causes and solutions?

Answer: Poor peak shape is a frequent issue when purifying peptides with unnatural amino acids. The primary causes often relate to secondary interactions with the stationary phase, improper mobile phase conditions, or column overload.

Troubleshooting Steps:

  • Optimize Mobile Phase Additives: The choice and concentration of ion-pairing agents are critical.[1][2]

    • Trifluoroacetic Acid (TFA): Typically used at 0.1%, TFA is an effective ion-pairing agent that helps sharpen peaks by minimizing secondary interactions between basic peptide residues and residual silica (B1680970) silanols.[2][3][4][5] However, it can cause ion suppression in mass spectrometry (MS).[4][6]

    • Formic Acid (FA): A preferred alternative for LC-MS applications as it is less likely to cause ion suppression.[4][6] However, being a weaker acid than TFA, it may not be as effective at masking silanol (B1196071) interactions, potentially leading to broader peaks with some columns.[4]

    • Alternative Ion-Pairing Agents: For peptides that are difficult to resolve, stronger ion-pairing agents like heptafluorobutyric acid (HFBA) can be used to increase retention and alter selectivity.[1][7] Be cautious, as larger ion-pairing agents can be difficult to remove from the system and may contaminate mass spectrometers.[1]

  • Adjust Mobile Phase pH: The pH of the mobile phase affects the ionization state of both the peptide and the stationary phase, significantly impacting retention and peak shape.[8][9]

    • For basic peptides, using an acidic mobile phase (e.g., pH 2-3 with TFA or FA) ensures protonation of basic residues, leading to sharper peaks.[9]

    • For acidic peptides, a mobile phase with a neutral or slightly basic pH can improve peak shape, but care must be taken to use a pH-compatible column (e.g., hybrid-particle or polymer-based).

  • Optimize the Gradient: A shallow gradient can improve the resolution of closely eluting peaks.[10][11] Experiment with different gradient slopes (e.g., 0.5-2% B per minute) to find the optimal separation window.

  • Reduce Sample Load: Overloading the column is a common cause of peak distortion.[10] Reduce the injection volume or the sample concentration and observe the effect on peak shape.

  • Check Sample Solvent: Whenever possible, dissolve your crude peptide in the initial mobile phase (or a weaker solvent).[12] Dissolving the sample in a strong solvent like pure DMSO or DMF can lead to peak fronting and broadening, though these solvents may be necessary for poorly soluble peptides.[11]

Section 2: Low Purity or Co-elution with Impurities

Question: My target peptide is co-eluting with impurities. How can I improve the separation?

Answer: Co-elution is a common challenge, especially with synthetic peptides which may have closely related impurities such as deletion or truncated sequences.[3] Unnatural amino acids can further complicate this by altering the peptide's properties in unpredictable ways.

Troubleshooting Steps:

  • Change Mobile Phase Selectivity:

    • Switch Ion-Pairing Reagent: Changing from TFA to FA, or to a different agent like HFBA, can alter the retention profile of the peptide and its impurities, potentially resolving co-eluting peaks.[1]

    • Adjust pH: Modifying the mobile phase pH can change the charge distribution on the peptide and impurities, leading to differential retention.[9]

  • Alter the Organic Modifier: While acetonitrile (B52724) is the most common organic solvent, switching to methanol (B129727) or isopropanol (B130326) can change the separation selectivity.

  • Change the Stationary Phase:

    • If using a standard C18 column, consider a different stationary phase chemistry. A C8 or C4 column is less hydrophobic and may be suitable for very hydrophobic peptides.[13] A phenyl-hexyl phase offers different selectivity through pi-pi interactions.

    • For highly polar or hydrophilic peptides, which may have insufficient retention on reversed-phase columns, Hydrophilic Interaction Chromatography (HILIC) is a powerful alternative.[14][15][16][17][18]

  • Optimize Column Temperature: Increasing the column temperature (e.g., from 30°C to 50°C) can decrease mobile phase viscosity, improve mass transfer, and sometimes enhance resolution.[8] However, be mindful of the thermal stability of your peptide.

Section 3: Poor Solubility & Low Recovery

Question: My crude peptide has poor solubility in the mobile phase, or I am experiencing low recovery after purification. What can I do?

Answer: Unnatural amino acids, particularly hydrophobic ones, can significantly decrease peptide solubility in aqueous solutions, leading to precipitation and low recovery.[19][20][21]

Troubleshooting Steps:

  • Initial Dissolution:

    • For hydrophobic peptides, a small amount of an organic solvent like DMSO, DMF, or acetonitrile may be required for initial solubilization before dilution with the mobile phase.[11][22]

    • For acidic or basic peptides, adjusting the pH of the solvent can aid dissolution. Acidic peptides are often more soluble in basic solutions, and vice versa.[22]

    • Denaturing agents like urea (B33335) or guanidinium (B1211019) hydrochloride can be used for peptides that tend to aggregate, but these are not compatible with most biological assays and can be difficult to remove.[22]

  • Prevent On-Column Precipitation: If the peptide is soluble in the starting solvent but precipitates during the gradient run, it may be "crashing out" as the acetonitrile concentration increases.

    • Try using a shallower gradient.

    • Consider a different organic modifier like isopropanol, which can be better at solubilizing hydrophobic peptides.

  • Improve Recovery:

    • Ensure the column is properly conditioned and passivated, especially when working with low sample amounts.

    • Check for irreversible adsorption to the column. This can sometimes be mitigated by changing the mobile phase pH or using a different column chemistry.

Section 4: Detection Issues

Question: I am having trouble detecting my peptide. What are the possible reasons?

Answer: Detection issues can arise if the peptide lacks a strong chromophore or if the concentration is too low.

Troubleshooting Steps:

  • UV Detection Wavelength:

    • Most peptides can be detected by monitoring the absorbance of the peptide bond at low UV wavelengths, typically between 210-220 nm.[3][23][24]

    • If the unnatural amino acid or other residues in the sequence are aromatic (like Trp, Tyr, Phe), detection at 280 nm is also possible.[23]

  • Alternative Detection Methods:

    • If UV detection is not sensitive enough or if the mobile phase has high UV absorbance, consider alternative detectors.

    • Mass Spectrometry (MS): LC-MS is a powerful tool that provides both detection and mass confirmation of the peptide.[25][26][27][28] It is highly sensitive and specific.

    • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These are universal detectors that can detect any non-volatile analyte, making them suitable for peptides without chromophores.

  • Derivatization: For quantitative analysis of peptides lacking a chromophore, pre- or post-column derivatization with a UV-active or fluorescent tag can be employed, although this adds complexity to the workflow.[25][27]

Data & Protocols

Table 1: Common Mobile Phase Modifiers for Peptide HPLC
ModifierTypical ConcentrationRecommended UseAdvantagesDisadvantages
Trifluoroacetic Acid (TFA) 0.05 - 0.1%General purpose reversed-phaseExcellent ion-pairing, sharpens peaks.[3][5]Causes ion suppression in MS, can be difficult to remove from the final product.[4][6]
Formic Acid (FA) 0.1%MS-compatible applicationsVolatile and compatible with MS detection.[4]Weaker acid, may result in broader peaks compared to TFA on some columns.[4]
Ammonium Hydroxide 0.1%High pH separationsUseful for changing selectivity, especially for acidic peptides.[9]Requires a pH-stable column; not all peptides are stable at high pH.
Heptafluorobutyric Acid (HFBA) 0.1%For highly basic or hydrophilic peptidesStronger ion-pairing agent, increases retention.[1][7]Not volatile, can contaminate LC-MS systems.[1]
Experimental Protocol: General Method for RP-HPLC Purification

This protocol provides a starting point for the purification of a crude synthetic peptide containing an unnatural amino acid. Optimization will be required based on the specific properties of the peptide.

1. Materials:

  • Column: C18 reversed-phase column (e.g., 5 µm particle size, 100-300 Å pore size, 4.6 x 250 mm for analytical or larger for preparative).[2][29]

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Sample: Crude peptide dissolved in Mobile Phase A or a minimal amount of DMSO, then diluted.

2. Analytical HPLC Method Development:

  • Objective: To determine the retention time of the target peptide and assess the impurity profile.[5]

  • Flow Rate: 1.0 mL/min.

  • Gradient: A wide scouting gradient is initially used, for example:

    • 5-65% B over 30 minutes.

  • Detection: 215 nm.

  • Analysis: Identify the peak corresponding to the target peptide (ideally confirmed by MS). Observe the separation from nearby impurities.

3. Preparative HPLC Method Optimization:

  • Objective: To optimize the gradient for maximum resolution between the target peptide and critical impurities.

  • Gradient Adjustment: Based on the analytical run, create a shallower, focused gradient around the elution point of the target peptide. For example, if the peptide eluted at 40% B in the scouting run, a new gradient might be 30-50% B over 20-40 minutes.

  • Scale-Up: The method is then scaled to a preparative column, adjusting the flow rate and injection volume according to the column dimensions.

4. Fraction Collection and Analysis:

  • Collect fractions across the main peak.

  • Analyze the purity of each fraction using the analytical HPLC method.

  • Pool the fractions that meet the desired purity level.

5. Lyophilization:

  • The pooled, purified fractions are freeze-dried to obtain the final peptide powder.[3][5]

Visualizations

Workflow for HPLC Troubleshooting

G Start Crude Peptide Purification by HPLC Problem Identify Problem Start->Problem PeakShape Poor Peak Shape (Broad, Tailing, Split) Problem->PeakShape Peak Shape Resolution Poor Resolution (Co-elution) Problem->Resolution Resolution Recovery Low Recovery or Solubility Issues Problem->Recovery Recovery CheckSolvent Check Sample Solvent & Reduce Load PeakShape->CheckSolvent OptimizeModifier Optimize Ion-Pairing Agent (TFA, FA, HFBA) Resolution->OptimizeModifier Start Here CheckSolubility Improve Sample Solubility (DMSO, pH adjustment) Recovery->CheckSolubility CheckSolvent->OptimizeModifier AdjustpH Adjust Mobile Phase pH OptimizeModifier->AdjustpH OptimizeModifier->AdjustpH OptimizeGradient Optimize Gradient Slope AdjustpH->OptimizeGradient AdjustpH->OptimizeGradient ChangeColumn Change Stationary Phase (C8, Phenyl, HILIC) OptimizeGradient->ChangeColumn Reassess Re-evaluate Problem OptimizeGradient->Reassess ChangeTemp Adjust Temperature ChangeColumn->ChangeTemp ChangeTemp->Reassess CheckSolubility->Reassess Success Problem Solved Reassess->Problem No Reassess->Success Yes

Caption: A troubleshooting workflow for common HPLC purification issues.

Decision Tree for Method Development Strategy

G Start Peptide Properties Hydrophobicity Predominantly Hydrophobic Start->Hydrophobicity Hydrophobicity? Hydrophilicity Predominantly Hydrophilic / Polar Start->Hydrophilicity Polarity? Charged Highly Charged (Acidic or Basic) Start->Charged Charge? RPC18 Start with C18 Column 0.1% TFA Hydrophobicity->RPC18 HILIC Use HILIC Column Hydrophilicity->HILIC IonExchange Consider Ion-Exchange or High/Low pH RP-HPLC Charged->IonExchange OptimizeRPC Optimize Gradient & Ion-Pairing Agent RPC18->OptimizeRPC OptimizeHILIC Optimize Acetonitrile/Water Ratio HILIC->OptimizeHILIC OptimizeIEX Optimize Salt Gradient & pH IonExchange->OptimizeIEX

Caption: A decision tree for selecting an initial HPLC strategy.

Principle of Ion-Pair Reversed-Phase Chromatography

G cluster_0 Stationary Phase (e.g., C18) cluster_1 Mobile Phase SP Hydrophobic Surface Peptide Positively Charged Peptide (+) Complex Neutral Ion-Pair Complex Peptide->Complex IonPair Ion-Pairing Agent (e.g., TFA-) IonPair->Complex Complex->SP Hydrophobic Interaction (Retention)

Caption: Mechanism of ion-pair chromatography for peptide retention.

References

Validation & Comparative

A Comparative Guide to the Characterization of Peptides Containing 4-Iodophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of synthetic peptides is paramount. The incorporation of non-canonical amino acids like 4-iodophenylalanine offers unique advantages, particularly for structural studies. This guide provides an objective comparison of three powerful analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Mass Spectrometry (MS)—for the characterization of peptides containing 4-iodophenylalanine. We present supporting data, detailed experimental protocols, and visualizations to aid in selecting the most appropriate analytical strategy.

Comparison of Analytical Techniques

The choice of analytical technique depends on the specific information required, the nature of the peptide, and the available resources. NMR, X-ray crystallography, and Mass Spectrometry each provide unique and complementary insights into the structure, purity, and identity of peptides.

Quantitative Data Summary

The following tables summarize the key performance metrics of NMR, X-ray crystallography, and Mass Spectrometry for the analysis of peptides containing 4-iodophenylalanine.

Table 1: Comparison of Performance Characteristics

ParameterNMR SpectroscopyX-ray CrystallographyMass Spectrometry
Primary Information 3D structure in solution, dynamics, connectivityHigh-resolution 3D structure in solid stateMolecular weight, sequence, purity
Resolution Atomic, but lower than X-ray for large moleculesAtomic (typically 1-3 Å)High mass accuracy (to ppm levels)
Sensitivity Moderate (mg of sample)High (µg to mg of crystals)Very high (fmol to pmol)
Sample Requirements Soluble, stable, ~0.1-5 mM concentration[1]High-quality single crystalsIonizable, compatible with vacuum
Throughput Low to moderateLow (crystal screening can be lengthy)High
Strengths - Provides information on conformation and dynamics in solution.- Non-destructive.- Can study intermolecular interactions.- Provides precise atomic coordinates.- The iodine atom in 4-iodophenylalanine acts as a heavy atom, facilitating phasing (anomalous dispersion)[2][3].- High sensitivity and accuracy for mass determination.- Can identify post-translational modifications.- High throughput for purity analysis.
Limitations - Lower sensitivity compared to MS.- Spectral overlap can be an issue for larger peptides.- Structure determination can be time-consuming.- Requires well-diffracting crystals, which can be difficult to obtain.- Provides a static picture of the peptide structure.- Crystal packing can influence conformation.- Does not provide 3D structural information.- Fragmentation can be challenging for some peptides.- Isomers can be difficult to distinguish.

Table 2: Illustrative ¹H and ¹³C NMR Chemical Shifts for a 4-Iodophenylalanine Residue in a Peptide

Note: Chemical shifts are highly dependent on the local chemical environment and the specific peptide sequence. The following are typical ranges and specific values for a protected 4-iodophenylalanine derivative as a reference.

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Amide (NH) ~8.0 - 8.5N/A
α-CH ~4.40[4]~55 - 60
β-CH₂ ~2.96 (multiplet)[4]~37 - 40
Aromatic CH (ortho to I) ~7.58 (doublet)[4]~130 - 138
Aromatic CH (meta to I) ~6.90 (doublet)[4]~128 - 132
Aromatic C (ipso to I) N/A~90 - 95
Aromatic C (ipso to Cβ) N/A~135 - 140
Carbonyl (C=O) N/A~170 - 175

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible data. Below are generalized protocols for the characterization of a synthetic peptide containing 4-iodophenylalanine using NMR, X-ray crystallography, and Mass Spectrometry.

NMR Spectroscopy Protocol
  • Peptide Synthesis and Purification: The peptide is synthesized using standard solid-phase peptide synthesis (SPPS) protocols, incorporating Fmoc-L-4-iodophenylalanine at the desired position. Purification is achieved by reverse-phase high-performance liquid chromatography (RP-HPLC). The final product is lyophilized.

  • Sample Preparation:

    • Dissolve 1-5 mg of the purified peptide in 500 µL of a deuterated solvent (e.g., D₂O, CD₃OH, or a mixture like 90% H₂O/10% D₂O for observing amide protons).

    • The final peptide concentration should be in the range of 0.5-5 mM.

    • Adjust the pH to the desired value (typically between 4 and 6 for optimal amide proton exchange rates) using dilute DCl or NaOD.

    • Transfer the solution to a high-quality NMR tube.

  • NMR Data Acquisition:

    • Acquire a 1D ¹H NMR spectrum to assess sample purity and concentration.

    • Perform 2D NMR experiments for resonance assignment and structural analysis:

      • TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.

      • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

      • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons for resonance assignment.

      • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons.

  • Data Processing and Analysis:

    • Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign the chemical shifts of all protons and carbons in the peptide.

    • Integrate NOESY/ROESY cross-peaks to derive distance restraints.

    • Use the experimental restraints to calculate a 3D structure ensemble using molecular modeling software (e.g., CYANA, XPLOR-NIH).

X-ray Crystallography Protocol
  • Peptide Synthesis and Purification: As described for the NMR protocol.

  • Crystallization Screening:

    • Dissolve the purified peptide in a suitable buffer to a high concentration (typically 5-20 mg/mL).

    • Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives) using techniques like hanging-drop or sitting-drop vapor diffusion.

  • Crystal Optimization and Growth: Optimize the initial crystallization hits to obtain single, well-diffracting crystals of sufficient size.

  • X-ray Diffraction Data Collection:

    • Mount a suitable crystal on a goniometer and cryo-cool it in a stream of liquid nitrogen.

    • Collect diffraction data using a synchrotron or in-house X-ray source. The presence of the iodine atom allows for the use of single-wavelength anomalous dispersion (SAD) phasing.

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain reflection intensities.

    • Solve the phase problem using the anomalous signal from the iodine atom.

    • Build an initial model of the peptide into the electron density map.

    • Refine the atomic model against the experimental data to obtain the final high-resolution structure.

Mass Spectrometry Protocol
  • Sample Preparation:

    • Dissolve a small amount of the purified peptide (typically 1-10 pmol) in a solvent compatible with the chosen ionization method (e.g., 50% acetonitrile/0.1% formic acid for ESI).

  • Mass Analysis:

    • Introduce the sample into the mass spectrometer (e.g., ESI-TOF, MALDI-TOF).

    • Acquire a full scan mass spectrum to determine the molecular weight of the peptide and assess its purity.

  • Tandem MS (MS/MS) for Sequencing:

    • Select the parent ion of the peptide for fragmentation.

    • Induce fragmentation using an appropriate method (e.g., collision-induced dissociation - CID).

    • Acquire the MS/MS spectrum of the fragment ions.

  • Data Analysis:

    • Compare the measured molecular weight with the theoretical mass of the peptide.

    • Analyze the MS/MS fragmentation pattern to confirm the amino acid sequence.

Visualizations

The following diagrams illustrate the general workflows for peptide characterization using the described techniques.

NMR_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_nmr NMR Analysis Synthesis Solid-Phase Peptide Synthesis (with Fmoc-4-iodophenylalanine) Purification RP-HPLC Purification Synthesis->Purification SamplePrep Sample Preparation (Deuterated Solvent) Purification->SamplePrep DataAcquisition 1D & 2D NMR Data Acquisition (TOCSY, NOESY, HSQC) SamplePrep->DataAcquisition DataProcessing Data Processing & Resonance Assignment DataAcquisition->DataProcessing StructureCalc 3D Structure Calculation DataProcessing->StructureCalc

Caption: Workflow for NMR-based characterization of a 4-iodophenylalanine-containing peptide.

Xray_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_xray X-ray Crystallography Synthesis Solid-Phase Peptide Synthesis (with Fmoc-4-iodophenylalanine) Purification RP-HPLC Purification Synthesis->Purification Crystallization Crystallization Screening & Optimization Purification->Crystallization Diffraction X-ray Diffraction Data Collection Crystallization->Diffraction Phasing SAD Phasing (using Iodine) Diffraction->Phasing Refinement Model Building & Refinement Phasing->Refinement

Caption: Workflow for X-ray crystallography of a 4-iodophenylalanine-containing peptide.

MS_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_ms Mass Spectrometry Synthesis Solid-Phase Peptide Synthesis (with Fmoc-4-iodophenylalanine) Purification RP-HPLC Purification Synthesis->Purification SamplePrep Sample Preparation & Ionization Purification->SamplePrep MS1 MS Scan (Molecular Weight & Purity) SamplePrep->MS1 MS2 Tandem MS (MS/MS) for Sequencing MS1->MS2 Analysis Data Analysis MS2->Analysis

Caption: Workflow for mass spectrometry-based analysis of a 4-iodophenylalanine peptide.

References

A Head-to-Head Battle: Fmoc-Phe(4-I)-OH vs. Fmoc-Phe(4-Br)-OH in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in peptide synthesis and the development of novel therapeutics, the choice of building blocks for post-synthetic modification is critical. Among the most versatile are halogenated phenylalanine derivatives, which serve as excellent handles for palladium-catalyzed cross-coupling reactions. This guide provides a detailed comparison of the cross-coupling efficiency of two commonly used derivatives, Fmoc-Phe(4-I)-OH and Fmoc-Phe(4-Br)-OH, in Suzuki and Sonogashira reactions, supported by experimental data.

The fundamental difference in reactivity between aryl iodides and aryl bromides dictates their performance in cross-coupling reactions. Generally, the carbon-iodine (C-I) bond is weaker than the carbon-bromine (C-Br) bond. This translates to a lower activation energy for the oxidative addition of the aryl iodide to the palladium catalyst, which is often the rate-determining step in the catalytic cycle. Consequently, this compound is generally more reactive and can undergo coupling under milder conditions or with shorter reaction times compared to its bromo-counterpart.[1][2][3]

Comparative Analysis of Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound. A direct comparison of this compound and Fmoc-Phe(4-Br)-OH in a nonaqueous Suzuki-Miyaura cross-coupling reaction with various boronic acids highlights the superior reactivity of the iodo-derivative.[4]

Table 1: Comparison of Yields in the Suzuki-Miyaura Cross-Coupling of Fmoc-4-halophenylalanines with Phenylboronic Acid [4]

EntryHalogen (X)ProductYield (%)
1IFmoc-Bip-OH95
2BrFmoc-Bip-OH88

Reaction conditions: Fmoc-Phe(4-X)-OH (1.0 equiv), phenylboronic acid (1.5 equiv), Pd(dppf)Cl2 (0.05 equiv), K2CO3 (3.0 equiv), THF, 80 °C, 16 h.

The data clearly indicates that under identical reaction conditions, this compound provides a significantly higher yield of the coupled product, Fmoc-biphenylalanine (Bip)-OH, compared to Fmoc-Phe(4-Br)-OH.

Comparative Analysis of Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The reactivity trend observed in Suzuki coupling holds true for the Sonogashira reaction, with aryl iodides generally being more reactive than aryl bromides.[2] This allows for couplings with this compound to proceed at lower temperatures and with faster reaction rates.[1]

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling[4]

A mixture of Fmoc-4-halophenylalanine (1.0 equiv), the corresponding boronic acid (1.5 equiv), potassium carbonate (3.0 equiv), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 equiv) in anhydrous tetrahydrofuran (B95107) (THF) is stirred under a nitrogen atmosphere at 80 °C for 16 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (B1210297) and washed with 1 M HCl and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired biaryl-containing amino acid.

General Procedure for Sonogashira Cross-Coupling

A solution of Fmoc-4-halophenylalanine (1.0 equiv), the terminal alkyne (1.2 equiv), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2) (0.05 equiv), and copper(I) iodide (CuI) (0.1 equiv) in a mixture of triethylamine (B128534) and dimethylformamide (DMF) is degassed and stirred under a nitrogen atmosphere. The reaction is typically heated to a temperature ranging from room temperature to 80 °C and monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate and washed with saturated aqueous ammonium (B1175870) chloride and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.

Logical Workflow for Cross-Coupling Comparison

G cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling Fmoc_I_S This compound Product_S Fmoc-Bip-OH Fmoc_I_S->Product_S Higher Yield Fmoc_Br_S Fmoc-Phe(4-Br)-OH Fmoc_Br_S->Product_S Lower Yield Boronic_Acid Ar-B(OH)2 Boronic_Acid->Product_S Pd_dppf_Cl2 Pd(dppf)Cl2 Pd_dppf_Cl2->Product_S Base_S K2CO3 Base_S->Product_S Solvent_S THF, 80°C Solvent_S->Product_S Fmoc_I_So This compound Product_So Fmoc-Phe-alkyne Fmoc_I_So->Product_So Faster Rate / Milder Conditions Fmoc_Br_So Fmoc-Phe(4-Br)-OH Fmoc_Br_So->Product_So Slower Rate / Harsher Conditions Alkyne R-C≡CH Alkyne->Product_So Pd_PPh3_2_Cl2 Pd(PPh3)2Cl2 Pd_PPh3_2_Cl2->Product_So CuI CuI CuI->Product_So Base_So Et3N Base_So->Product_So Solvent_So DMF, RT-80°C Solvent_So->Product_So

Caption: Comparative workflow of Suzuki and Sonogashira couplings.

Catalytic Cycles

G cluster_suzuki Suzuki-Miyaura Catalytic Cycle cluster_sonogashira Sonogashira Catalytic Cycle Pd0_S Pd(0)L2 PdII_S Ar-Pd(II)-X L2 Pd0_S->PdII_S Oxidative Addition PdII_Ar_S Ar-Pd(II)-Ar' L2 PdII_S->PdII_Ar_S Transmetalation PdII_Ar_S->Pd0_S Reductive Elimination Product_S Ar-Ar' PdII_Ar_S->Product_S ArBOH2 Ar'B(OH)2 ArBOH2->PdII_S Base_S Base Base_S->ArBOH2 ArX_S Ar-X ArX_S->PdII_S Pd0_So Pd(0)L2 PdII_So Ar-Pd(II)-X L2 Pd0_So->PdII_So Oxidative Addition PdII_Alkyne_So Ar-Pd(II)-C≡CR L2 PdII_So->PdII_Alkyne_So Transmetalation PdII_Alkyne_So->Pd0_So Reductive Elimination Product_So Ar-C≡CR PdII_Alkyne_So->Product_So Cu_Alkyne Cu-C≡CR Cu_Alkyne->PdII_So Alkyne R-C≡CH Alkyne->Cu_Alkyne Base_So Base Base_So->Alkyne ArX_So Ar-X ArX_So->PdII_So

Caption: Simplified catalytic cycles for Suzuki and Sonogashira reactions.

Conclusion

References

A Researcher's Guide to Sourcing High-Purity Fmoc-Phe(4-I)-OH: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of reagents is paramount to the success and reproducibility of their work. This is especially true in peptide synthesis, where the quality of the Fmoc-protected amino acid building blocks directly impacts the purity and yield of the final peptide. This guide provides a comparative analysis of the purity of N-α-Fmoc-4-iodo-L-phenylalanine (Fmoc-Phe(4-I)-OH) from three representative commercial suppliers, offering a framework for assessing this critical raw material.

This compound is a crucial building block in solid-phase peptide synthesis, enabling the introduction of an iodinated phenylalanine residue. This functionality is valuable for various applications, including the development of therapeutic peptides and as a handle for further chemical modifications.[1] Given its importance, a thorough evaluation of its purity from different commercial sources is essential to mitigate risks of failed syntheses and ensure the integrity of research outcomes.

This guide presents a comparative purity assessment of this compound from three fictionalized but representative commercial suppliers: Supplier A, Supplier B, and Supplier C. The analysis is based on a suite of standard analytical techniques, including High-Performance Liquid Chromatography (HPLC) for purity determination and impurity profiling, chiral HPLC for assessing enantiomeric purity, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy for structural verification and detection of organic impurities, and Mass Spectrometry (MS) for confirmation of molecular identity.

Experimental Workflow for Purity Assessment

The following diagram outlines the systematic workflow employed for the comprehensive purity assessment of this compound from each supplier.

experimental_workflow cluster_0 Sample Acquisition & Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Comparison A This compound from Supplier A Prep Sample Preparation (Dissolution in appropriate solvent) A->Prep B This compound from Supplier B B->Prep C This compound from Supplier C C->Prep HPLC HPLC Analysis (Purity & Impurity Profile) Prep->HPLC Inject Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Prep->Chiral_HPLC Inject NMR ¹H NMR Spectroscopy (Structural Confirmation & Impurities) Prep->NMR Analyze MS Mass Spectrometry (Molecular Weight Verification) Prep->MS Analyze Purity_Table Purity & Impurity Data Table HPLC->Purity_Table Chiral_HPLC->Purity_Table Spectra_Table Spectroscopic Data Table NMR->Spectra_Table MS->Spectra_Table Comparison Comparative Analysis & Supplier Selection Purity_Table->Comparison Spectra_Table->Comparison

Caption: Experimental workflow for the purity assessment of this compound.

Comparative Data Summary

The following tables summarize the quantitative data obtained from the analysis of this compound from the three suppliers.

Table 1: Purity and Impurity Profile by HPLC

ParameterSupplier ASupplier BSupplier C
Purity (%) 99.598.299.8
Enantiomeric Purity (L-isomer, %) 99.999.5>99.9
Related Impurity 1 (%) 0.20.8<0.1
Related Impurity 2 (%) 0.10.5<0.1
Unidentified Impurities (%) 0.20.50.1

Table 2: Spectroscopic Analysis

ParameterSupplier ASupplier BSupplier C
¹H NMR Conforms to structureConforms to structure, minor unidentified signalsConforms to structure
Mass Spectrometry (m/z) [M-H]⁻ at 512.0[M-H]⁻ at 512.0[M-H]⁻ at 512.0

Discussion of Results

Based on the hypothetical data, Supplier C provides this compound with the highest overall purity (99.8%) and enantiomeric purity (>99.9%), with negligible levels of related and unidentified impurities. Supplier A also offers a high-quality product with a purity of 99.5% and excellent enantiomeric purity. Supplier B's product, while still meeting a basic purity threshold of >98%, exhibits a higher level of impurities and lower enantiomeric purity compared to the other two suppliers. The presence of minor unidentified signals in the ¹H NMR spectrum of the sample from Supplier B suggests the presence of organic impurities that could potentially interfere with peptide synthesis.

The choice of supplier will ultimately depend on the specific requirements of the application. For the synthesis of long or complex peptides, or for therapeutic applications where high purity is critical, sourcing from suppliers like A or C would be advisable. For less sensitive applications, the material from Supplier B might be considered, though a careful cost-benefit analysis is recommended.

Detailed Experimental Protocols

The following are the detailed methodologies used for the purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Analysis

This method is used to determine the main component's purity and to quantify any related impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724).

  • Gradient: A linear gradient from 30% to 100% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples are dissolved in a 1:1 mixture of acetonitrile and water to a concentration of 1 mg/mL.

Chiral HPLC for Enantiomeric Purity Assessment

This method is crucial for determining the enantiomeric excess of the desired L-isomer.[2]

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiral stationary phase column (e.g., polysaccharide-based).

  • Mobile Phase: A mixture of hexane (B92381) and isopropanol (B130326) with a small amount of a modifier like TFA, optimized for the specific column.

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 265 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples are dissolved in the mobile phase to a concentration of 1 mg/mL.

¹H NMR Spectroscopy

¹H NMR spectroscopy is used to confirm the chemical structure of the molecule and to detect the presence of any proton-containing impurities.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.7 mL of DMSO-d₆.

  • Data Acquisition: A standard one-dimensional proton spectrum is acquired.

Mass Spectrometry (MS)

Mass spectrometry is employed to verify the molecular weight of the this compound.

  • Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).

  • Mode: Negative ion mode is typically used to observe the [M-H]⁻ ion.

  • Sample Preparation: The sample is dissolved in a suitable solvent like acetonitrile or methanol (B129727) and infused into the mass spectrometer.

By following these protocols, researchers can independently verify the purity of their this compound and make informed decisions about the suitability of a particular supplier for their research needs. This rigorous approach to quality control of starting materials is a cornerstone of successful and reproducible scientific investigation.

References

A Comparative Guide to the Structural Impact of Incorporating 4-Iodophenylalanine into a Peptide Sequence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of unnatural amino acids into peptides is a powerful strategy for modulating their structural and functional properties. Among these, 4-iodophenylalanine (p-iodo-L-phenylalanine, I-Phe) has emerged as a valuable tool for enhancing therapeutic potential and facilitating structural studies. This guide provides an objective comparison of the structural impact of incorporating 4-iodophenylalanine into a peptide sequence against other unnatural amino acids, supported by experimental data and detailed methodologies.

Introduction to 4-Iodophenylalanine

4-Iodophenylalanine is an analog of the natural amino acid phenylalanine where a hydrogen atom at the para position of the phenyl ring is substituted with an iodine atom. This modification imparts unique properties that can be exploited in peptide and protein engineering. The bulky, hydrophobic, and electron-withdrawing nature of the iodine atom can influence peptide conformation, stability, and binding interactions. Furthermore, the heavy iodine atom serves as an excellent anomalous scatterer for X-ray crystallography, simplifying phase determination and structure solution. While its incorporation is often considered structurally conservative, subtle changes can lead to significant functional consequences.

Data Presentation: Comparative Analysis of Unnatural Amino Acid Incorporation

The following tables summarize quantitative data on the impact of incorporating 4-iodophenylalanine and other unnatural amino acids on peptide stability and binding affinity.

Table 1: Impact on Thermal Stability (ΔTm)

Peptide/ProteinWild-Type ResidueUnnatural Amino AcidΔTm (°C)Reference
T4 LysozymePhe1534-IodophenylalanineNot reported, but structure unperturbed[1]
Generic Peptide-DiphenylalanineSignificantly higher than dialanine[2]
Various Peptides--First significant mass loss at ~230°C and 350°C[3]

Table 2: Impact on Binding Affinity (Kd or IC50)

Peptide/Protein SystemWild-Type ResidueUnnatural Amino AcidOriginal Kd/IC50Modified Kd/IC50Fold ChangeReference
Meditope-Fab ComplexPhe34-Bromophenylalanine-Reduced affinity-[4]
Tau protein inhibitor-D-amino acids and non-natural L-amino acids-~2 µM (apparent Kd)-[5]
MCF-7 Cell UptakePhe4-Iodophenylalanine1.45 mM (IC50)2.50 mM (IC50)0.58[6]
14-3-3ζ binder-Non-natural amino acids103 nM38 nM2.7[7]

Note: The presented data is a compilation from different studies to provide a comparative overview. Direct side-by-side binding affinity data for 4-iodophenylalanine against a wide range of other unnatural amino acids within the same peptide-protein interaction is limited in the available literature.

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducing and building upon existing research.

X-ray Crystallography of Peptides Containing 4-Iodophenylalanine

X-ray crystallography is a primary method for determining the high-resolution three-dimensional structure of molecules. The incorporation of 4-iodophenylalanine is particularly advantageous for this technique.

Protocol:

  • Peptide Synthesis and Purification:

    • Synthesize the peptide containing 4-iodophenylalanine using standard solid-phase peptide synthesis (SPPS) with Fmoc-protected amino acids.

    • Purify the synthesized peptide to >95% purity using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the mass of the purified peptide by mass spectrometry.

  • Crystallization:

    • Screen for crystallization conditions using commercially available sparse-matrix screens (e.g., Hampton Research, Qiagen).

    • Employ vapor diffusion methods (hanging or sitting drop) by mixing the purified peptide solution (typically 1-10 mg/mL) with an equal volume of the crystallization screen solution.

    • Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.

  • Data Collection:

    • Harvest the crystals and cryo-protect them by briefly soaking in a solution containing a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) mixed with the mother liquor.

    • Flash-cool the crystals in liquid nitrogen.

    • Collect diffraction data at a synchrotron source. The presence of the iodine atom allows for single-wavelength anomalous dispersion (SAD) or multi-wavelength anomalous dispersion (MAD) phasing experiments.

  • Structure Determination and Refinement:

    • Process the diffraction data using software such as XDS or HKL2000.

    • Determine the initial phases using the anomalous signal from the iodine atom with programs like SHELX or Phenix.

    • Build an initial model of the peptide into the electron density map using software like Coot.

    • Refine the model against the diffraction data using refinement programs such as Phenix or REFMAC5, including iterative cycles of manual model building and automated refinement.

NMR Spectroscopy for Conformational Analysis

NMR spectroscopy provides detailed information about the structure and dynamics of peptides in solution.

Protocol:

  • Sample Preparation:

    • Dissolve the lyophilized peptide in a suitable buffer (e.g., phosphate (B84403) buffer) to a final concentration of 0.5-5 mM. The buffer should be prepared in 90% H₂O/10% D₂O or 99.9% D₂O, depending on the experiments to be performed.

    • Adjust the pH of the sample to the desired value (typically between 4 and 7).

  • NMR Data Acquisition:

    • Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).

    • Standard 2D experiments include:

      • TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To obtain through-space proton-proton distance restraints, which are crucial for 3D structure calculation.

      • COSY (Correlation Spectroscopy): To identify scalar-coupled protons.

      • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbon atoms (requires ¹³C-labeling for high sensitivity).

  • Data Processing and Analysis:

    • Process the NMR data using software such as NMRPipe or TopSpin.

    • Assign the proton and carbon resonances using software like CARA or CCPNmr Analysis.

    • Identify and quantify NOE cross-peaks to generate distance restraints.

    • Calculate the three-dimensional structure of the peptide using software like CYANA or XPLOR-NIH, incorporating the experimental restraints.

Thermal Shift Assay (Differential Scanning Fluorimetry)

Thermal shift assays are used to determine the thermal stability of a peptide and assess how the binding of a ligand affects this stability.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the peptide at a concentration of 1-2 mg/mL in a suitable buffer.

    • Prepare a stock solution of a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).

    • If applicable, prepare solutions of ligands or different buffer conditions to be tested.

  • Assay Setup:

    • In a 96-well PCR plate, mix the peptide solution, the fluorescent dye, and the buffer (or ligand solution) to a final volume of 20-25 µL per well. A typical final peptide concentration is 1-10 µM.

    • Include appropriate controls, such as buffer and dye without the peptide, and the peptide in its standard buffer.

  • Data Acquisition:

    • Place the 96-well plate in a real-time PCR instrument.

    • Set up a temperature ramp, typically from 25°C to 95°C, with a ramp rate of 1°C/minute.

    • Monitor the fluorescence of the dye at each temperature increment.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature. The resulting curve will show a sigmoidal transition as the peptide unfolds.

    • The melting temperature (Tm) is the midpoint of this transition, which can be determined by fitting the data to a Boltzmann equation or by finding the peak of the first derivative of the melting curve.

    • The change in Tm (ΔTm) in the presence of different ligands or buffer conditions indicates a change in the peptide's stability.

Mandatory Visualizations

GPCR Signaling Pathway

GPCR_Signaling Ligand Peptide Ligand (e.g., with I-Phe) GPCR G-Protein Coupled Receptor (GPCR) Ligand->GPCR Binding G_Protein Heterotrimeric G-Protein (αβγ) GPCR->G_Protein Activation G_alpha_GTP Gα-GTP G_Protein->G_alpha_GTP G_beta_gamma Gβγ G_Protein->G_beta_gamma Effector Effector Protein (e.g., Adenylyl Cyclase) G_alpha_GTP->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

Caption: A generalized G-protein coupled receptor (GPCR) signaling pathway initiated by peptide ligand binding.

Experimental Workflow for Phage Display with Unnatural Amino Acids

Phage_Display_Workflow cluster_library_construction Library Construction cluster_selection Selection (Biopanning) cluster_amplification_analysis Amplification and Analysis Gene_Library 1. Gene Library with Amber Codon (TAG) Phagemid 2. Ligation into Phagemid Vector Gene_Library->Phagemid Transformation 3. Transformation into E. coli with orthogonal tRNA/synthetase Phagemid->Transformation Infection 4. Helper Phage Infection & Unnatural Amino Acid Transformation->Infection Phage_Library 5. Phage Library Displaying Peptide with Unnatural AA Infection->Phage_Library Binding 6. Binding to Immobilized Target Phage_Library->Binding Washing 7. Washing to Remove Non-specific Binders Binding->Washing Elution 8. Elution of Specific Binders Washing->Elution Amplification 9. Amplification in E. coli Elution->Amplification Amplification->Binding Multiple Rounds Sequencing 10. DNA Sequencing of Enriched Phages Amplification->Sequencing Analysis 11. Identification of High-Affinity Binders Sequencing->Analysis

Caption: Workflow for phage display incorporating unnatural amino acids for the selection of high-affinity binders.

Logical Relationship of the Comparison

Comparison_Logic Unnatural_AA Unnatural Amino Acid Incorporation I_Phe 4-Iodophenylalanine Unnatural_AA->I_Phe Other_UAAs Other Unnatural AAs (e.g., halogenated, D-amino acids) Unnatural_AA->Other_UAAs Structural_Impact Structural Impact I_Phe->Structural_Impact Structural_Determination Facilitated Structure Determination I_Phe->Structural_Determination Other_UAAs->Structural_Impact Stability Thermal Stability (ΔTm) Structural_Impact->Stability Conformation Conformation (NMR, X-ray) Structural_Impact->Conformation Binding_Affinity Binding Affinity (ΔKd) Structural_Impact->Binding_Affinity Functional_Outcomes Functional Outcomes Stability->Functional_Outcomes Conformation->Functional_Outcomes Binding_Affinity->Functional_Outcomes Therapeutic_Potential Enhanced Therapeutic Potential Functional_Outcomes->Therapeutic_Potential

Caption: Logical flow of comparing the structural and functional impacts of incorporating 4-iodophenylalanine versus other unnatural amino acids.

Conclusion

The incorporation of 4-iodophenylalanine into peptide sequences offers a multifaceted approach to peptide engineering. While often having a minimal perturbing effect on the overall structure, the introduction of this unnatural amino acid can subtly modulate conformational preferences, leading to altered biological activity. Its primary advantage lies in its utility for X-ray crystallography, where the anomalous signal of the iodine atom greatly simplifies structure determination. Compared to other unnatural amino acids, the choice of 4-iodophenylalanine represents a balance between introducing novel properties and maintaining the native peptide fold. For researchers and drug developers, 4-iodophenylalanine is a powerful tool for both rational drug design and fundamental structural biology studies. The provided experimental protocols and comparative data serve as a valuable resource for initiating and advancing research in this exciting field.

References

A Researcher's Guide to Site-Specific Peptide Modification and Labeling: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to precisely modify peptides at specific sites is paramount for advancing biological understanding and creating novel therapeutics. This guide provides a comprehensive comparison of alternative methods for site-specific peptide modification and labeling, supported by experimental data and detailed protocols.

The strategic attachment of functional moieties—such as fluorophores, affinity tags, or drug molecules—to a specific location within a peptide sequence enables a deeper exploration of its biological function, enhances its therapeutic properties, and facilitates the development of sophisticated diagnostic tools. This guide will delve into the most prevalent chemical and enzymatic strategies, offering a comparative analysis of their performance, and providing the necessary experimental details for their implementation.

Comparative Analysis of Performance

The choice of a suitable peptide modification strategy hinges on several factors, including the desired site of modification (N-terminus, C-terminus, or a specific internal residue), the nature of the peptide, and the intended application. Below is a quantitative comparison of various methods based on reported experimental data.

N-Terminal Modification

The N-terminal α-amine is a common target for site-specific modification due to its unique pKa compared to the ε-amine of lysine (B10760008) residues, allowing for selective reactivity under controlled pH conditions.

Method/ReagentPeptide/Protein SubstrateReaction ConditionsReagent ConcentrationsYield/Conversion (%)Reference
2-Pyridinecarboxaldehyde (B72084) (2-PCA)Peptides with varying N-terminal residuespH 6.5, 37°C, 16 h0.1 mM peptide, 2 mM 2-PCA50-99%[1]
Alkyne-functionalized ketenePeptides (XSKFR)pH 6.3, Room Temp.Not specified>99:1 N-terminal selectivity for 13/20 peptides[2]
NHS Ester (in situ thioester)N-terminal Cysteine ProteinRoom Temp., 24 h5-50 µM protein, 1 mM thioesterNot specified, but effective[3]
Sortase-mediated SwappingGFP with N-terminal LPETG4°C, 60 min~100 µM protein, 5 µM sortase, 4 mM probe>80%[4]
C-Terminal Modification

Modification of the C-terminus can be challenging but is crucial for applications such as the synthesis of peptide thioesters for native chemical ligation or for modulating a peptide's interaction with its receptor.

Method/ReagentPeptide/Protein SubstrateReaction ConditionsReagent ConcentrationsYield/Conversion (%)Reference
PAM27 (Enzymatic)NrdH-redoxinpH 9.0, 2-4 h50 µM protein, 10 µM PAM27, 0.6-0.9 M nucleophile44-67%[5]
Cysteine Protease Domain (CPD) Self-CleavageProtein-CPD fusionNot specifiedNot specifiedHighly efficient[6]
Electrochemical DecarboxylationTetrapeptideNot specifiedNot specifiedNot specified[7]
Lysine-Specific Modification

The ε-amino group of lysine is a frequent target for modification. Achieving site-selectivity among multiple lysines can be accomplished through kinetically controlled reactions or by exploiting the local microenvironment of a specific lysine residue.

Method/ReagentPeptide/Protein SubstrateReaction ConditionsReagent ConcentrationsYield/Conversion (%)Reference
Biotin NHS Ester (Kinetically Controlled)RNase ApH 7.4, Room Temp.0.5 equivalents of NHS ester>90% mono-biotinylated[8][9]
N-Methyl-N-phenylethenesulfonamideOctreotide, InsulinNot specifiedNot specifiedHigh specificity[10]
PFP-bisN3 followed by Click ChemistryMonoclonal AntibodyNot specifiedNot specifiedHigh homogeneity[11]
Light-induced o-Nitrobenzyl Alcohol (oNBA)PeptidespH 7.4, 25°C, 30 min after 10 min UVNot specifiedHigh conversion[12]
Enzymatic and Bioorthogonal Methods

Enzymatic and bioorthogonal approaches offer exceptional specificity and are often performed under mild, biocompatible conditions.

Method/ReagentPeptide/Protein SubstrateReaction ConditionsReagent ConcentrationsYield/Conversion (%)Reference
Sortase A (SrtA) LigationGFP-LPETG-6His + Gly-emGFP37°C, 24 hEquimolar substrates~90%[13]
Metal-Assisted SrtA Ligation (MA-SML)Peptide Substrate + DiglycineRoom Temp., 6 h100 µM substrate, 100 µM nucleophile, 10 µM SrtA, 200 µM NiSO477% (vs. 38% without Ni)[14]
Proximity-Based SrtA Ligation (PBSL)ScFv-SpyTag + SpyCatcher-SrtANot specifiedNot specified>95%[15]
Formylglycine-Generating Enzyme (FGE)Recombinant proteins with aldehyde tagCo-expression in mammalian cellsNot applicableHigh conversion[16]
Unnatural Amino Acid (UAA) Incorporation + Click ChemistryGFP with UAAVaries with click chemistryNot specified>90% incorporation efficiency[17][18]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these techniques. Below are representative protocols for key modification strategies.

N-Terminal Modification using 2-Pyridinecarboxaldehyde (2-PCA)

This protocol is based on the work by Jiang et al. (2022)[1].

  • Peptide Solution Preparation: Dissolve the peptide in a 50 mM phosphate-buffered saline (PBS) at pH 6.5 to a final concentration of 0.1 mM.

  • Reagent Preparation: Prepare a stock solution of 2-pyridinecarboxaldehyde (2-PCA) in DMSO.

  • Reaction Mixture: Add the 2-PCA stock solution to the peptide solution to a final 2-PCA concentration of 2 mM (a 20-fold excess). The final DMSO concentration should be kept low (e.g., 10%) to maintain peptide solubility and stability.

  • Incubation: Incubate the reaction mixture at 37°C for 16 hours.

  • Analysis: Monitor the reaction progress and confirm the product formation using LC-MS.

Sortase-Mediated Ligation (SML)

This protocol is a general representation based on several sources[4][13][19].

  • Protein/Peptide Preparation:

    • Prepare the "substrate" protein/peptide containing the C-terminal LPXTG motif.

    • Prepare the "nucleophile" peptide/molecule with an N-terminal oligoglycine (usually GGG) sequence.

  • Reaction Buffer: Prepare a sortase reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5).

  • Reaction Setup:

    • Combine the substrate protein (e.g., 50-200 µM) and the nucleophile peptide (e.g., 1-2 mM) in the reaction buffer.

    • Add purified Sortase A enzyme (e.g., 5-10 µM).

  • Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 4°C to 37°C) for a duration ranging from 1 to 24 hours, with gentle agitation.

  • Quenching (Optional): The reaction can be stopped by adding EDTA to chelate the Ca²⁺ ions.

  • Purification and Analysis: Purify the ligated product using appropriate chromatography techniques (e.g., size exclusion or affinity chromatography) and verify the product by SDS-PAGE and mass spectrometry.

Unnatural Amino Acid (UAA) Incorporation and Bioorthogonal Labeling

This is a two-stage process involving in vivo incorporation followed by a chemical ligation step[17][18][20].

Stage 1: UAA Incorporation

  • Genetic Engineering:

    • Introduce an amber stop codon (TAG) at the desired site of modification in the gene of interest.

    • Co-transform the host cells (e.g., E. coli) with a plasmid encoding the engineered gene and a plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the desired UAA.

  • Cell Culture and Induction:

    • Grow the transformed cells in a minimal medium.

    • Supplement the medium with the UAA (e.g., 1 mM).

    • Induce protein expression using an appropriate inducer (e.g., IPTG).

  • Protein Expression and Purification: After incubation, harvest the cells, lyse them, and purify the UAA-containing protein using standard chromatography methods.

Stage 2: Bioorthogonal Labeling (e.g., Copper-Free Click Chemistry)

  • Reagent Preparation:

    • Dissolve the purified UAA-containing protein (with an azide (B81097) or alkyne handle) in a suitable buffer (e.g., PBS, pH 7.4).

    • Dissolve the labeling reagent (e.g., a DBCO-functionalized fluorophore) in a compatible solvent like DMSO.

  • Ligation Reaction: Add the labeling reagent to the protein solution in a slight molar excess.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours.

  • Purification and Analysis: Remove the excess labeling reagent by size exclusion chromatography or dialysis. Analyze the labeled protein by SDS-PAGE with in-gel fluorescence and mass spectrometry.

Visualizing the Workflows

To better understand the relationships and processes involved in these modification strategies, the following diagrams have been generated using the DOT language.

Site_Specific_Peptide_Modification_Workflow cluster_planning Planning & Design cluster_execution Execution cluster_analysis Analysis Start Define Target Site & Label ChooseMethod Choose Modification Method Start->ChooseMethod PrepareReagents Prepare Peptide & Reagents ChooseMethod->PrepareReagents Chemical or Enzymatic Reaction Perform Ligation/Modification Reaction PrepareReagents->Reaction Purification Purify Modified Peptide Reaction->Purification Analysis Characterize Product (MS, HPLC) Purification->Analysis End Labeled Peptide Analysis->End

A generalized workflow for site-specific peptide modification.

Sortase_A_Ligation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Protein_LPXTG Protein-LPXTG SrtA Sortase A (Ca2+) Protein_LPXTG->SrtA Nucleophile_GGG GGG-Label Acyl_Enzyme Acyl-Enzyme Intermediate (Protein-LPXT-S-SrtA) Nucleophile_GGG->Acyl_Enzyme Nucleophilic Attack SrtA->Acyl_Enzyme Cleavage Labeled_Protein Protein-LPXTG-Label Acyl_Enzyme->Labeled_Protein Ligation Released_GGG GGG (if part of a larger molecule) Acyl_Enzyme->Released_GGG

Mechanism of Sortase A-mediated peptide ligation.

UAA_Incorporation_and_Click_Chemistry cluster_invivo In Vivo cluster_invitro In Vitro Gene_TAG Gene with TAG codon Expression Protein Expression Gene_TAG->Expression Orthogonal_Pair Orthogonal aaRS/tRNA Pair Orthogonal_Pair->Expression UAA Unnatural Amino Acid (UAA) UAA->Expression UAA_Protein Protein with UAA Expression->UAA_Protein Click_Reaction Click Chemistry UAA_Protein->Click_Reaction Click_Reagent Bioorthogonal Label (e.g., DBCO-Fluorophore) Click_Reagent->Click_Reaction Labeled_Protein Labeled Protein Click_Reaction->Labeled_Protein

Workflow for UAA incorporation and bioorthogonal labeling.

FGE_Labeling_Workflow cluster_expression Protein Expression cluster_labeling Chemical Labeling Aldehyde_Tag_Gene Gene with Aldehyde Tag (CXPXR) CoExpression Co-expression Aldehyde_Tag_Gene->CoExpression FGE_Gene FGE Gene FGE_Gene->CoExpression Aldehyde_Protein Protein with Formylglycine (fGly) CoExpression->Aldehyde_Protein Ligation Chemoselective Ligation Aldehyde_Protein->Ligation Aldehyde_Reagent Aldehyde-Reactive Probe (e.g., Hydrazide, Aminooxy) Aldehyde_Reagent->Ligation Labeled_Protein Labeled Protein Ligation->Labeled_Protein

Workflow for FGE-mediated peptide labeling.

References

A Head-to-Head Comparison: Suzuki vs. Sonogashira Coupling for Peptide Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation and drug development, the precise modification of peptides is paramount for enhancing their therapeutic properties, stability, and functionality. Among the arsenal (B13267) of chemical tools available, palladium-catalyzed cross-coupling reactions have emerged as powerful methods for forging carbon-carbon bonds directly onto peptide scaffolds. This guide provides a detailed comparison of two of the most prominent methods: the Suzuki-Miyaura coupling and the Sonogashira coupling, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their synthetic strategies.

The Suzuki-Miyaura reaction, often lauded for its mild reaction conditions and the stability of its organoboron reagents, has become a mainstay in peptide chemistry.[1][2] It is particularly amenable to aqueous environments, a critical feature when working with complex biomolecules like unprotected peptides.[2][3] Conversely, the Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, introduces the versatile alkyne functional group, a gateway for further modifications such as click chemistry.[4]

This guide will delve into the quantitative performance, experimental protocols, and functional group tolerance of each reaction, supported by experimental data from the literature.

Quantitative Performance Comparison

To provide a clear and objective comparison, the following table summarizes the performance of Suzuki and Sonogashira couplings in various peptide functionalization scenarios as reported in the literature. It is important to note that direct comparisons are challenging as reaction efficiencies are highly dependent on the specific peptide sequence, catalyst system, and reaction conditions.

ParameterSuzuki-Miyaura CouplingSonogashira Coupling
Typical Yields Near quantitative yields have been reported for unprotected peptides in aqueous media.[2] Yields for peptide ligation can reach up to 83-90%.[5]Moderate to excellent yields are achievable, often ranging from 70% to over 90% depending on the alkyne substrate.[4] On-resin modifications have shown yields of 13-15%.[6]
Key Reactants Aryl/vinyl boronic acids or esters with aryl/vinyl halides or triflates.Terminal alkynes with aryl/vinyl halides.
Catalyst System Typically a Pd(0) or Pd(II) catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) with a phosphine (B1218219) ligand (e.g., TPPTS for aqueous media).[2]A Pd(0) catalyst (e.g., PdCl₂(PPh₃)₂) often in conjunction with a copper(I) co-catalyst (e.g., CuI).[6][7]
Reaction Temperature Can be performed at or near physiological temperatures (e.g., 37-40°C), though some protocols use higher temperatures (50-80°C).[2][8] Microwave-assisted reactions may reach 120°C.[9][10]Often requires elevated temperatures, typically around 55-65°C.[4][6] Some protocols may go up to 100°C.[11]
Solvent System Highly compatible with aqueous or mixed aqueous/organic solvents (e.g., DME/H₂O, tBuOH/toluene/H₂O), making it suitable for unprotected peptides.[2]Often performed in organic solvents like DMF or dioxane, but aqueous conditions have been developed.[4][6]
Functional Group Tolerance Generally exhibits broad functional group tolerance. Compatible with most natural amino acid side chains.[1][5]Good functional group tolerance, though the copper co-catalyst can sometimes lead to side reactions. Copper-free protocols have been developed to mitigate this.[7]

Experimental Workflows

The general workflow for peptide functionalization via cross-coupling involves the synthesis of a peptide bearing a reactive handle (e.g., an iodinated amino acid) followed by the palladium-catalyzed coupling reaction.

G General Workflow for Peptide Cross-Coupling cluster_0 Peptide Synthesis cluster_1 Cross-Coupling Reaction cluster_2 Analysis SPPS Solid-Phase Peptide Synthesis Incorp Incorporate Halogenated Amino Acid (e.g., p-Iodo-Phe) SPPS->Incorp Cleavage Cleavage & Deprotection Incorp->Cleavage Peptide Halogenated Peptide Cleavage->Peptide Coupling Suzuki or Sonogashira Coupling (Pd Catalyst, Base, Coupling Partner) Peptide->Coupling Purification Purification (e.g., HPLC) Coupling->Purification Analysis Characterization (e.g., MS, NMR) Purification->Analysis G Suzuki vs. Sonogashira for Peptide Functionalization cluster_suzuki Suzuki-Miyaura Coupling cluster_sono Sonogashira Coupling center Peptide Functionalization S_Reactant Boronic Acid/Ester center->S_Reactant Couples with Halogenated Peptide So_Reactant Terminal Alkyne center->So_Reactant Couples with Halogenated Peptide S_Product Biaryl or Vinyl Moiety S_Reactant->S_Product S_Adv Advantages: - Stable, non-toxic boron reagents - Excellent aqueous compatibility - Milder temperature conditions S_Product->S_Adv So_Product Internal Alkyne So_Reactant->So_Product So_Adv Advantages: - Introduces versatile alkyne handle - Useful for further 'click' chemistry - Generally high yielding So_Product->So_Adv

References

A Researcher's Guide to Interpreting a Certificate of Analysis (CoA) for Fmoc-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity and quality of starting materials are paramount to achieving reliable and reproducible results in peptide synthesis. The Certificate of Analysis (CoA) for fluorenylmethyloxycarbonyl (Fmoc) protected amino acids is a critical document that provides a detailed summary of a specific batch's quality. Understanding how to interpret this document is essential for ensuring the integrity of your research and manufacturing processes.

This guide provides a comprehensive comparison of the key quality attributes found on an Fmoc-amino acid CoA, details the experimental protocols used to determine these attributes, and offers a comparison with alternative analytical methodologies.

Understanding the Key Parameters on a Certificate of Analysis

A typical CoA for an Fmoc-amino acid will include several key parameters that speak to the identity, purity, and quality of the product. The following table summarizes these critical specifications and provides a comparison of typical values you might encounter from different suppliers.

Table 1: Comparison of Typical Specifications on a Certificate of Analysis for Fmoc-Amino Acids

ParameterSpecification (Supplier A)Specification (Supplier B)Specification (Supplier C)Significance in Peptide Synthesis
Appearance White to off-white powderWhite crystalline powderWhite solidConfirms the physical state and absence of visible contaminants.
Identity (by IR or ¹H-NMR) Conforms to structureConforms to referenceCorresponds to structureVerifies the correct chemical structure of the Fmoc-amino acid.
Purity (by HPLC) ≥ 99.0%≥ 99.5%≥ 98.5%High chemical purity is crucial for maximizing peptide yield and minimizing purification challenges.
Enantiomeric Purity (by Chiral HPLC) ≥ 99.8% L-isomer≥ 99.9% L-isomer≥ 99.5% L-isomerEnsures the stereochemical integrity of the final peptide, which is critical for its biological activity.
Specific Rotation ReportedReportedReportedA measure of the enantiomeric purity.
Melting Point ReportedReportedReportedA physical characteristic that can indicate purity.
Water Content (by Karl Fischer) ≤ 0.5%≤ 0.3%≤ 1.0%Excess water can interfere with coupling reactions and affect the accurate weighing of the amino acid.
Residual Solvents (e.g., Ethyl Acetate by GC) ≤ 0.5%≤ 0.3%≤ 0.5%Residual solvents can be detrimental to the synthesis process. Ethyl acetate, for example, can lead to the formation of acetic acid, which can cap the growing peptide chain.
Acetate Content ≤ 0.02%Not specifiedNot specifiedAcetic acid can act as a capping agent, leading to truncated peptide sequences.
Free Amino Acid ≤ 0.2%≤ 0.1%≤ 0.5%The presence of the unprotected amino acid can lead to double insertions during peptide synthesis.
Fmoc-Dipeptide Impurities ≤ 0.1%≤ 0.05%≤ 0.2%These impurities can also result in the incorporation of an extra amino acid into the peptide sequence.

Experimental Protocols for Key Analyses

The following are detailed methodologies for the key experiments cited on a typical CoA for Fmoc-amino acids.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to separate and quantify the Fmoc-amino acid from any non-chiral impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes is typical.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm or 301 nm.

  • Sample Preparation: Dissolve a known concentration of the Fmoc-amino acid in the mobile phase or a suitable solvent like acetonitrile.

  • Analysis: Inject the sample onto the column and record the chromatogram. The purity is calculated by dividing the peak area of the main component by the total area of all peaks.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Purity

This technique is essential for separating and quantifying the desired L-enantiomer from its D-isomer.

  • Instrumentation: An HPLC system with a UV detector.

  • Column: A chiral stationary phase (CSP) column, such as one based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol) containing a small amount of an acidic additive like TFA. The exact composition will vary depending on the amino acid and the chiral column used.

  • Flow Rate: Typically 0.5 - 1.5 mL/min.

  • Detection: UV absorbance at 254 nm or 265 nm.

  • Sample Preparation: Dissolve the Fmoc-amino acid in the mobile phase.

  • Analysis: Inject the sample and integrate the peaks corresponding to the L- and D-enantiomers. The enantiomeric excess (%ee) is calculated as: ((Area of L-isomer - Area of D-isomer) / (Area of L-isomer + Area of D-isomer)) * 100.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis

GC-MS is a powerful technique for identifying and quantifying volatile organic compounds, such as residual solvents from the manufacturing process.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer, often with a headspace autosampler.

  • Column: A capillary column with a suitable stationary phase for separating volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium or hydrogen.

  • Oven Temperature Program: A temperature gradient is used to elute the solvents based on their boiling points. A typical program might start at 40°C and ramp up to 240°C.

  • Injector: Split/splitless injector.

  • Detector: Mass spectrometer operating in electron ionization (EI) mode, scanning a mass range of, for example, 35-350 amu.

  • Sample Preparation (Headspace): A known amount of the Fmoc-amino acid is placed in a sealed headspace vial and heated to a specific temperature to allow the volatile solvents to partition into the gas phase. A sample of the headspace gas is then injected into the GC.

  • Analysis: The retention time of each peak is used to identify the solvent, and the peak area is used for quantification against a known standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H-NMR spectroscopy is used to confirm the chemical structure of the Fmoc-amino acid.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the sample is soluble, such as deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Sample Preparation: Dissolve a few milligrams of the sample in the deuterated solvent.

  • Analysis: Acquire the ¹H-NMR spectrum. The chemical shifts, splitting patterns, and integration of the peaks should be consistent with the expected structure of the Fmoc-amino acid.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for interpreting a CoA and the experimental workflow for a key analytical technique.

CoA_Interpretation_Workflow cluster_0 CoA Reception and Initial Review cluster_1 Detailed Parameter Analysis cluster_2 Decision and Action Receive_CoA Receive CoA for Fmoc-Amino Acid Review_Header Review Header Information (Product Name, Lot #, Date) Receive_CoA->Review_Header Check_Specs Compare Specifications to Requirements Review_Header->Check_Specs Analyze_Purity Analyze Purity Data (HPLC, Enantiomeric) Check_Specs->Analyze_Purity Analyze_Impurities Analyze Impurity Data (Water, Solvents, Related Substances) Check_Specs->Analyze_Impurities Analyze_Identity Analyze Identity and Physical Data (NMR/IR, Appearance, MP) Check_Specs->Analyze_Identity Decision Decision: Accept or Reject Batch? Analyze_Purity->Decision Analyze_Impurities->Decision Analyze_Identity->Decision Accept Accept Batch Proceed with Synthesis Decision->Accept Meets Specs Reject Reject Batch Contact Supplier Decision->Reject Does Not Meet Specs

Caption: Workflow for the interpretation of a Certificate of Analysis.

HPLC_Purity_Workflow cluster_0 Sample and System Preparation cluster_1 Chromatographic Analysis cluster_2 Data Analysis and Reporting Prepare_Sample Prepare Fmoc-Amino Acid Sample Inject_Sample Inject Sample onto C18 Column Prepare_Sample->Inject_Sample Prepare_Mobile_Phase Prepare Mobile Phases A and B Equilibrate_System Equilibrate HPLC System with Initial Conditions Prepare_Mobile_Phase->Equilibrate_System Equilibrate_System->Inject_Sample Run_Gradient Run Gradient Elution Inject_Sample->Run_Gradient Detect_Peaks Detect Peaks with UV Detector Run_Gradient->Detect_Peaks Integrate_Peaks Integrate Peak Areas in Chromatogram Detect_Peaks->Integrate_Peaks Calculate_Purity Calculate % Purity Integrate_Peaks->Calculate_Purity Report_Result Report Result on CoA Calculate_Purity->Report_Result

Caption: Experimental workflow for HPLC purity determination.

Alternative Analytical Methodologies

While the methods described above are the most common, other techniques can be used to assess the quality of Fmoc-amino acids.

Table 2: Comparison of Alternative Analytical Methods

TechniquePrincipleApplication for Fmoc-Amino AcidsAdvantagesDisadvantages
Quantitative NMR (qNMR) Integration of NMR signals relative to a certified internal standard to determine the concentration and purity of a substance.Can provide a highly accurate, direct measure of purity without the need for a specific reference standard of the analyte itself.High precision and accuracy; can be a primary method of analysis.Requires a specialized NMR instrument and a certified internal standard; may be less sensitive to trace impurities compared to chromatographic methods.
Charged Aerosol Detection (CAD) A universal detection method for HPLC that measures the charge of aerosol particles, which is proportional to the mass of the analyte.Can be used as a detector in HPLC to quantify impurities that have poor or no UV absorbance.Universal detection for non-volatile analytes; provides a more uniform response compared to UV for different compounds.Can be more complex to operate and maintain than a UV detector; response can be non-linear.
Evaporative Light Scattering Detection (ELSD) An HPLC detector that measures the light scattered by analyte particles after the mobile phase has been evaporated.Similar to CAD, it can detect impurities lacking a chromophore.Universal detection for non-volatile compounds.Generally less sensitive than CAD and MS; response can be non-linear.
Ion-Exchange Chromatography (IEC) Separates molecules based on their net charge.Can be used for the analysis of free amino acids and other charged impurities.Well-established technique for amino acid analysis.May require dedicated instrumentation and specialized buffers.
LC-MS/MS Combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry.Can be used for the identification and quantification of trace-level impurities, including dipeptides and other related substances.Extremely sensitive and selective; provides structural information about impurities.Higher cost and complexity of instrumentation compared to HPLC-UV.

By carefully scrutinizing the Certificate of Analysis and understanding the underlying analytical methodologies, researchers can ensure the quality of their Fmoc-amino acids, leading to more successful and reproducible outcomes in their peptide synthesis endeavors.

Safety Operating Guide

Proper Disposal of Fmoc-Phe(4-I)-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance is paramount when handling specialized chemical reagents. This guide provides detailed procedures for the proper disposal of Fmoc-Phe(4-I)-OH (N-α-Fmoc-4-iodo-L-phenylalanine), a halogenated amino acid derivative commonly used in peptide synthesis.

This compound is classified as a combustible solid and an irritant, capable of causing skin, eye, and respiratory irritation.[1] Adherence to proper disposal protocols is crucial to mitigate these risks and ensure responsible chemical waste management. The following step-by-step procedures are designed to provide clear, actionable guidance for researchers and laboratory personnel.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes:

  • Eye Protection: Safety glasses with side-shields or goggles.[2][3][4]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves.[2][3][4]

  • Respiratory Protection: A dust mask or respirator (such as a type N95) should be used, especially when handling the powder outside of a fume hood, to avoid inhalation.[2][4]

  • Protective Clothing: A lab coat should be worn to protect from spills.[3]

All handling of this compound, including weighing and preparing for disposal, should ideally be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]

Waste Classification and Segregation

This compound is a halogenated organic solid .[6][7] It is critical to segregate this waste stream from other types of laboratory waste to prevent hazardous reactions and to ensure correct disposal processing.[6][8]

Do NOT mix this compound waste with:

  • Non-halogenated organic waste

  • Acids or bases[6]

  • Aqueous waste

  • Oxidizing agents[5]

Contaminated consumables, such as gloves, weigh boats, and pipette tips, that have come into direct contact with this compound should also be disposed of as solid halogenated organic waste.[8]

Waste Type Description Disposal Container
Solid this compound Unused or expired reagent, residue from spills.Designated "Halogenated Organic Solid Waste" container.
Contaminated Labware Gloves, weigh paper, wipes, etc., contaminated with the compound.Lined, designated container for "Solid Halogenated Organic Waste".

Step-by-Step Disposal Protocol

The disposal of this compound must be handled through your institution's Environmental Health and Safety (EHS) or Hazardous Waste Management program.[3] Direct disposal in regular trash or down the drain is strictly prohibited.[3][5][9]

1. Containerization:

  • Place solid this compound waste into a designated, sealable, and chemically compatible container.[5] The original product container is often a suitable option if it is in good condition.[5]
  • For contaminated labware, use a sturdy, lined container that can be securely sealed.

2. Labeling:

  • Clearly label the waste container with a "Hazardous Waste" tag provided by your institution.[6]
  • The label must include:
  • The full chemical name: This compound or N-α-Fmoc-4-iodo-L-phenylalanine . Avoid using abbreviations.
  • The specific hazard characteristics: Irritant, Combustible Solid .
  • The date of waste generation.
  • The name of the principal investigator and the laboratory location.

3. Storage:

  • Store the sealed hazardous waste container in a designated satellite accumulation area within your laboratory.
  • Ensure the storage area is cool, dry, and well-ventilated.[5][9]
  • Store it away from incompatible materials, particularly strong oxidizing agents and acids.[5]

4. Arrange for Pickup:

  • Once the container is full or ready for disposal, submit a chemical waste collection request to your institution's EHS office.[10]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start Start: Have this compound for Disposal ppe 1. Don Personal Protective Equipment (PPE) start->ppe classify 2. Classify as Halogenated Organic Solid Waste ppe->classify segregate 3. Segregate from other waste streams classify->segregate containerize 4. Place in a designated, compatible waste container segregate->containerize label 5. Affix 'Hazardous Waste' label with full chemical name containerize->label store 6. Store in designated satellite accumulation area label->store pickup 7. Arrange for pickup by EHS / Waste Management store->pickup end End: Proper Disposal Complete pickup->end

Disposal workflow for this compound.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe handling and compliant disposal of this compound, fostering a secure and environmentally responsible research environment.

References

Essential Safety and Operational Guide for Handling Fmoc-Phe(4-I)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal protocols for Fmoc-Phe(4-I)-OH, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure laboratory safety and proper management of this chemical.

Personal Protective Equipment (PPE)

When handling this compound, especially in its solid form, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety. A risk assessment should be conducted to determine if additional PPE is required for the specific procedures being performed.[1]

PPE CategorySpecificationRationale
Eye/Face Protection Safety glasses with side-shields or chemical goggles.[2][3][4]Protects eyes from dust particles and potential splashes of solutions containing the compound.
Hand Protection Chemically resistant gloves (e.g., nitrile).[2][3][5]Prevents skin contact with the chemical. Gloves should be inspected before use and removed properly to avoid contamination.
Respiratory Protection NIOSH-approved N95 respirator or higher.[2]Recommended when handling the solid powder to prevent inhalation of dust particles.[6] Use in a well-ventilated area, preferably a chemical fume hood.[3]
Skin and Body Protection Laboratory coat.[3][5]Protects skin and personal clothing from contamination.

Handling and Storage

Proper handling and storage are critical for maintaining the integrity of this compound and ensuring a safe laboratory environment.

  • Handling:

    • Avoid contact with skin and eyes.[6]

    • Avoid the formation and inhalation of dust.[6]

    • Handle in a well-ventilated area or a chemical fume hood.[3][6]

    • Wash hands thoroughly after handling.[3]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]

    • Recommended storage temperature is 2-8°C.[2]

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used in Fmoc solid-phase peptide synthesis.[2][7] The general workflow involves the sequential addition of amino acids to a growing peptide chain on a solid support.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeated) cluster_final_steps Final Steps Resin Swell Resin (e.g., in DMF) Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Start Synthesis Wash1 Wash Resin (e.g., DMF) Deprotection->Wash1 Exposes amine Coupling Amino Acid Coupling (this compound + Activator) Wash1->Coupling Wash2 Wash Resin (e.g., DMF) Coupling->Wash2 Forms peptide bond Wash2->Deprotection For next amino acid Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) Wash2->Cleavage After final amino acid Purification Peptide Purification (e.g., HPLC) Cleavage->Purification

General workflow for using this compound in solid-phase peptide synthesis.

Disposal Plan

This compound is a halogenated organic compound due to the presence of iodine.[8][9] Therefore, all waste containing this compound must be disposed of as hazardous halogenated organic waste.

  • Waste Segregation:

    • Collect all solid waste (e.g., contaminated gloves, weigh boats, paper towels) in a designated, sealed, and clearly labeled hazardous waste container.

    • Collect all liquid waste containing this compound (e.g., reaction mixtures, solvents from washing steps) in a separate, sealed, and clearly labeled container for halogenated organic waste.[10]

    • Crucially, do not mix halogenated waste with non-halogenated organic waste , as this significantly increases disposal costs and complexity.[8][11]

    • Keep halogenated waste separate from acidic, alkaline, and heavy metal waste streams.[8][11]

  • Container Labeling:

    • All waste containers must be labeled with "Hazardous Waste" and a full description of the contents, including "Halogenated Organic Waste" and the chemical name "this compound".[8][10] Do not use abbreviations.[10]

  • Disposal Procedure:

    • Follow your institution's specific guidelines for hazardous waste disposal.

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the segregated waste containers.[8]

Disposal_Plan cluster_generation Waste Generation cluster_segregation Waste Segregation cluster_disposal Disposal Solid_Waste Solid Contaminated Waste (Gloves, Weigh Boats, etc.) Halogenated_Solid Container for Halogenated Solid Waste Solid_Waste->Halogenated_Solid Liquid_Waste Liquid Waste (Reaction mixtures, solvents) Halogenated_Liquid Container for Halogenated Liquid Waste Liquid_Waste->Halogenated_Liquid Labeling Label Containers Clearly: 'Hazardous Waste' 'Halogenated Organic Waste' List all chemical constituents Halogenated_Solid->Labeling Halogenated_Liquid->Labeling EHS_Pickup Arrange for Pickup by Environmental Health & Safety (EHS) Labeling->EHS_Pickup

Disposal plan for waste containing this compound.

References

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Fmoc-Phe(4-I)-OH
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.